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Foundational

5-Methyloctan-1-amine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction 5-Methyloctan-1-amine is a chiral primary amine featuring a branched alkyl chain. Its molecular structure is characterized by an eight-carbon backbone with a methyl group at the fifth carbon and a primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyloctan-1-amine is a chiral primary amine featuring a branched alkyl chain. Its molecular structure is characterized by an eight-carbon backbone with a methyl group at the fifth carbon and a primary amine group at the terminus. The chirality at the C5 position gives rise to two enantiomers, (R)- and (S)-5-methyloctan-1-amine, a critical consideration in drug development and stereospecific synthesis due to the potentially distinct biological activities of each enantiomer. This guide provides a comprehensive technical overview of the chemical structure, physical properties, synthesis, and potential applications of 5-methyloctan-1-amine, tailored for professionals in research and pharmaceutical development.

Chemical Structure and Stereoisomerism

The systematic IUPAC name, 5-methyloctan-1-amine, precisely defines its molecular architecture. "Octan" denotes an eight-carbon alkane chain, "-1-amine" indicates a primary amine (-NH₂) at the first carbon, and "5-methyl" specifies a methyl (-CH₃) substituent on the fifth carbon. This fifth carbon is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, a butyl group, and a 4-aminobutyl group.

Figure 1: Chemical structure of 5-methyloctan-1-amine with the chiral center indicated by an asterisk.

The spatial arrangement of the substituents around the C5 chiral center determines whether the molecule is the (R) or (S) enantiomer. These enantiomers are non-superimposable mirror images and can exhibit different interactions with other chiral molecules, such as biological receptors.

G cluster_R (R)-5-methyloctan-1-amine cluster_S (S)-5-methyloctan-1-amine C_R C* H_R H C_R->H_R Me_R CH₃ C_R->Me_R Bu_R Butyl C_R->Bu_R AmBu_R 4-Aminobutyl C_R->AmBu_R C_S C* H_S H C_S->H_S Me_S CH₃ C_S->Me_S Bu_S Butyl C_S->Bu_S AmBu_S 4-Aminobutyl C_S->AmBu_S Mirror Mirror Plane cluster_S cluster_S cluster_R cluster_R

Figure 2: Enantiomers of 5-methyloctan-1-amine, illustrating their mirror-image relationship.

Physical and Chemical Properties

While specific experimental data for 5-methyloctan-1-amine is not extensively available in public databases, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 180-200 °C
Melting Point Not readily available; expected to be low
Density Predicted to be around 0.8 g/cm³
Solubility Sparingly soluble in water, soluble in organic solvents
pKa The conjugate acid is expected to have a pKa around 10.5

Note: These values are estimations and should be confirmed by experimental data where critical.

Synthesis of 5-Methyloctan-1-amine

The synthesis of primary amines like 5-methyloctan-1-amine can be achieved through several established synthetic routes. Reductive amination of a suitable carbonyl compound is a common and effective method.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of 5-methyloctan-1-amine starting from 5-methyloctanal.

  • Imine Formation:

    • Dissolve 5-methyloctanal in a suitable solvent such as methanol or ethanol.

    • Add an excess of ammonia (often as a solution in methanol or as ammonium acetate) to the aldehyde solution.

    • Stir the reaction mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete, a reducing agent is added. Sodium borohydride (NaBH₄) is a common choice for this step.[1][2]

    • The reducing agent should be added portion-wise to control the reaction rate and temperature.

    • The reaction is typically stirred for several hours at room temperature or with gentle heating until the imine is fully reduced to the amine.

  • Work-up and Purification:

    • The reaction is quenched by the careful addition of water.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

    • The crude product can be purified by distillation or column chromatography.

G Aldehyde 5-Methyloctanal Imine Imine Intermediate Aldehyde->Imine + NH₃ Ammonia Ammonia (NH₃) Ammonia->Imine Amine 5-Methyloctan-1-amine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Amine

Figure 3: A simplified workflow for the synthesis of 5-methyloctan-1-amine via reductive amination.

Other synthetic strategies for preparing primary amines include the Gabriel synthesis and the reduction of nitriles or amides.[2][3][4]

Potential Applications in Research and Drug Development

The structural features of 5-methyloctan-1-amine suggest its potential utility in several areas:

  • Chiral Building Block: As a chiral molecule, it can serve as a valuable starting material or intermediate in the asymmetric synthesis of complex molecules, including pharmaceuticals.

  • Pharmacophore Component: The primary amine group is a common feature in many biologically active compounds, acting as a key interaction point with biological targets. The lipophilic octyl chain can contribute to membrane permeability and other pharmacokinetic properties.

  • Molecular Probe: Derivatives of 5-methyloctan-1-amine could be synthesized and used as molecular probes to study biological systems or as ligands for specific receptors.

Safety and Handling

Based on data for similar aliphatic amines, 5-methyloctan-1-amine is expected to be corrosive and may cause severe skin burns and eye damage.[5][6] It is also likely to be harmful if swallowed or inhaled.[5][7]

Recommended Handling Procedures:
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Methyloctan-1-amine is a chiral primary amine with potential applications in synthetic chemistry and drug discovery. Its synthesis can be readily achieved through established methods like reductive amination. A thorough understanding of its chemical properties and safe handling procedures is essential for its effective use in a research and development setting. Further investigation into the specific properties and biological activities of its individual enantiomers could unlock new opportunities in various scientific disciplines.

References

  • PubChem. (n.d.). 5-Methyloct-7-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI America. (n.d.). Safety Data Sheet: Methylamine (ca. 9% in Acetonitrile).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Aminohydantoin hydrochloride.
  • Sigma-Aldrich. (2026, March 12). Safety Data Sheet. Retrieved from a representative SDS for a flammable and corrosive amine solution.
  • Spectrum Chemical. (2022, November 21). Safety Data Sheet: Methylamine, aqueous solution.
  • PubChem. (n.d.). N-Ethyl-N-methyloctan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methylhexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, August 26). N-Methyl-1-octanamine. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-methyloctan-1-amine. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amines. Jack Westin Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). octane, 5-methyl-, l-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chad's Prep. (2021, April 29). Synthesis of Amines | 22.3 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

Sources

Exploratory

Whitepaper: A Technical Guide to the Mechanistic Roles of 5-Methyloctan-1-amine in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyloctan-1-amine, a chiral primary amine, serves as a versatile and insightful building block in organic synthesis. While not associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyloctan-1-amine, a chiral primary amine, serves as a versatile and insightful building block in organic synthesis. While not associated with a unique eponymous reaction, its utility is derived from the fundamental reactivity of its primary amine functional group and the stereochemical influence of its chiral center. This guide provides an in-depth analysis of its primary mechanisms of action: as a potent nucleophile in the formation of imines for reductive amination, as a crucial resolving agent in the separation of racemic carboxylic acids via diastereomeric salt formation, and as a foundational unit for the synthesis of more complex chiral amides and secondary amines through acylation and alkylation. We will explore the causality behind its applications, provide validated experimental frameworks, and present visual diagrams to elucidate these core mechanistic pathways.

Introduction: Understanding the Versatility of a Chiral Primary Amine

5-Methyloctan-1-amine is a chiral aliphatic primary amine. Its structure is characterized by an eight-carbon chain with a methyl group at the fifth position, creating a stereocenter, and a terminal amine group (-NH₂). The true value of this molecule in organic synthesis lies not in a single, specialized reaction, but in the combination of its nucleophilic amine and its chiral nature.

This guide will deconstruct the principal roles of 5-methyloctan-1-amine, focusing on the underlying mechanisms that make it a valuable tool for synthetic chemists. Its primary functions can be categorized into three main areas:

  • Nucleophilic Addition to Carbonyls: Formation of imines and enamines, most notably as a key step in reductive amination.

  • Asymmetric Synthesis: Application as a chiral resolving agent for the separation of enantiomers.

  • Amide and Secondary Amine Synthesis: Use as a foundational building block in acylation and alkylation reactions.

We will examine each of these roles through the lens of mechanistic causality, providing both theoretical understanding and practical, field-proven protocols.

Mechanism I: Nucleophilic Agent in Imine Formation and Reductive Amination

The lone pair of electrons on the nitrogen atom of 5-methyloctan-1-amine makes it an effective nucleophile, particularly towards electrophilic carbonyl carbons of aldehydes and ketones. This reactivity is the cornerstone of imine formation, a critical transformation in organic chemistry.[1][2]

The reaction proceeds via a reversible nucleophilic addition-elimination mechanism.[1][3] The process is often catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the departure of water.[2][4]

Mechanism of Imine Formation:

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.[1]

  • Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a positively charged iminium ion.

  • Deprotonation: A base (such as another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the neutral imine.

imine_formation ketone R-C(=O)-R' carbinolamine R-C(OH)(NH₂⁺-R'')-R' ketone->carbinolamine 1. Nucleophilic Attack amine H₂N-R'' (5-methyloctan-1-amine) neutral_carbinolamine R-C(OH)(NH-R'')-R' carbinolamine->neutral_carbinolamine 2. Proton Transfer protonated_carbinolamine R-C(OH₂⁺)(NH-R'')-R' neutral_carbinolamine->protonated_carbinolamine 3. Protonation (H⁺) iminium R-C(=N⁺H-R'')-R' protonated_carbinolamine->iminium 4. Elimination (-H₂O) imine R-C(=N-R'')-R' iminium->imine 5. Deprotonation (-H⁺) water H₂O

Caption: Mechanism of Imine Formation.

Application: Reductive Amination

One of the most powerful applications of imine formation is in reductive amination . This one-pot procedure combines imine formation with an in-situ reduction step to synthesize secondary amines.[5][6] This method is highly efficient for creating new C-N bonds.

The process involves reacting an aldehyde or ketone with 5-methyloctan-1-amine to form the corresponding imine, which is then immediately reduced to the secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

reductive_amination_workflow start Aldehyde/Ketone + 5-Methyloctan-1-amine imine_formation In-situ Imine Formation (Mild Acid Catalyst) start->imine_formation reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction product Chiral Secondary Amine Product reduction->product

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of a Chiral Secondary Amine via Reductive Amination

Objective: To synthesize N-(1-phenylethyl)-5-methyloctan-1-amine from acetophenone and 5-methyloctan-1-amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Acetophenone120.1510.01.20 g (1.22 mL)
5-Methyloctan-1-amine143.2710.01.43 g
Sodium Triacetoxyborohydride211.9415.03.18 g
Dichloromethane (DCM), Anhydrous--50 mL
Acetic Acid (glacial)60.05catalytic~0.1 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (10.0 mmol) and 5-methyloctan-1-amine (10.0 mmol).

  • Dissolve the reactants in 50 mL of anhydrous dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • In a single portion, carefully add sodium triacetoxyborohydride (15.0 mmol) to the stirring solution. Note: This reagent is moisture-sensitive.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of DCM.

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure secondary amine.

Mechanism II: Chiral Resolving Agent for Racemic Acids

The chiral nature of 5-methyloctan-1-amine makes it an excellent tool for asymmetric synthesis, specifically as a chiral resolving agent .[7] Racemic mixtures of chiral carboxylic acids can be separated by converting them into a mixture of diastereomeric salts.[8][9]

Enantiomers have identical physical properties (solubility, melting point), making them difficult to separate. However, when a racemic acid ((R)-Acid and (S)-Acid) reacts with a single enantiomer of a chiral base, such as (S)-5-methyloctan-1-amine, it forms two diastereomeric salts: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base].[8]

These diastereomers have different physical properties and can be separated by physical methods, most commonly fractional crystallization.[10]

The Resolution Process:

  • Salt Formation: The racemic acid is reacted with one equivalent of the chiral amine in a suitable solvent to form the diastereomeric salts.

  • Fractional Crystallization: The solvent is carefully chosen so that one diastereomeric salt is significantly less soluble than the other. Upon cooling or slow evaporation, the less soluble salt crystallizes out of the solution.

  • Separation: The crystallized salt is separated by filtration.

  • Liberation of Enantiomer: The purified diastereomeric salt is then treated with a strong acid (like HCl) to protonate the carboxylate, and a strong base (like NaOH) is used to neutralize the amine, thus liberating the pure enantiomer of the acid.

chiral_resolution start Racemic Mixture ((R)-Acid & (S)-Acid) add_base Add (S)-5-methyloctan-1-amine start->add_base salts Diastereomeric Salts [(R)-Acid:(S)-Base] & [(S)-Acid:(S)-Base] add_base->salts crystallize Fractional Crystallization (Separation based on solubility) salts->crystallize salt1 Solid: Pure Diastereomeric Salt 1 crystallize->salt1 salt2 Solution: Diastereomeric Salt 2 crystallize->salt2 acidify1 Acidify (HCl) salt1->acidify1 acidify2 Acidify (HCl) salt2->acidify2 product1 Pure (R)-Acid acidify1->product1 product2 Pure (S)-Acid acidify2->product2

Caption: Workflow for Chiral Resolution.

Comparison of Enantiomers and Diastereomers
PropertyEnantiomersDiastereomers
Stereochemistry Non-superimposable mirror imagesStereoisomers that are not mirror images
Physical Properties Identical (melting point, solubility)Different (melting point, solubility)
Optical Rotation Equal magnitude, opposite directionUnrelated values
Separation Requires a chiral environment (resolution)Can be separated by standard techniques (e.g., crystallization, chromatography)

Mechanism III: Foundational Building Block in Acylation and Alkylation

Beyond its role in imine chemistry and resolution, 5-methyloctan-1-amine is a fundamental building block for synthesizing more complex molecules through standard amine reactions.

Acylation: Synthesis of Chiral Amides

Primary amines react readily with acid chlorides or acid anhydrides in nucleophilic acyl substitution reactions to form amides.[11][12] This reaction is typically rapid and high-yielding. A non-nucleophilic base like pyridine or triethylamine is often added to neutralize the HCl byproduct generated from acid chlorides. The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation.

Alkylation: Synthesis of Secondary and Tertiary Amines

5-Methyloctan-1-amine can be alkylated by reacting with alkyl halides via an Sₙ2 mechanism.[11][12] However, this reaction can be difficult to control. The secondary amine product is also nucleophilic and can compete with the starting primary amine, leading to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium salt.[11][13] To favor mono-alkylation, a large excess of the starting amine is often used.

Conclusion

The mechanism of action of 5-methyloctan-1-amine in organic synthesis is a clear demonstration of how fundamental principles of reactivity can be applied to achieve complex synthetic goals. Its utility is not defined by a single, exotic transformation but by the expert application of its inherent properties as a chiral nucleophile. By serving as a key partner in reductive amination , it enables the direct and efficient synthesis of complex chiral secondary amines. As a chiral resolving agent , it provides a classic and robust method for accessing enantiopure carboxylic acids, a critical step in pharmaceutical development. Finally, as a foundational building block , it undergoes clean acylation and controlled alkylation to build molecular complexity. For the research scientist, understanding these core mechanisms allows for the logical and effective incorporation of 5-methyloctan-1-amine and similar chiral amines into novel synthetic strategies.

References

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • MDPI. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

  • Organic Chemistry | OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Organic Chemistry | OpenStax. (2023, September 20). 24.7 Reactions of Amines. Retrieved from [Link]

  • PMC (PubMed Central). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • PMC (PubMed Central). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. Reactions of Amines. Retrieved from [Link]

Sources

Foundational

Crystallographic Profiling of Chiral Aliphatic Amines: Structural Data and Methodologies for 5-Methyloctan-1-amine Derivatives

Executive Summary The structural elucidation of chiral aliphatic amines is a critical bottleneck in drug development and materials science. 5-Methyloctan-1-amine, a branched primary amine with a stereocenter at the C5 po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of chiral aliphatic amines is a critical bottleneck in drug development and materials science. 5-Methyloctan-1-amine, a branched primary amine with a stereocenter at the C5 position, presents a unique crystallographic challenge: its high conformational entropy and lack of rigid aromatic motifs render the free base a liquid at standard temperature and pressure. This whitepaper provides an in-depth technical guide on the methodology, supramolecular logic, and crystallographic profiling of 5-methyloctan-1-amine derivatives. By converting the liquid free base into crystalline salts (e.g., hydrochlorides, hydrobromides, or tartrates), researchers can lock the molecular conformation and extract high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data.

The Rationale for Derivatization: Controlling Conformational Entropy

As a Senior Application Scientist, I frequently encounter the "oiling out" phenomenon when attempting to crystallize medium-chain aliphatic amines. The causality behind this is thermodynamic: the van der Waals forces between the flexible 5-methyloctyl chains are insufficient to overcome the entropic penalty of forming a highly ordered crystal lattice.

To bypass this, we utilize derivatization . By reacting 5-methyloctan-1-amine with strong mineral acids (HCl, HBr) or chiral organic acids (e.g., L-tartaric acid), we introduce a highly polar, charge-dense headgroup ( R−NH3+​ ). This fundamentally alters the crystallization thermodynamics. The strong electrostatic interactions and directional hydrogen bonding between the ammonium protons and the counterions act as a supramolecular anchor, forcing the lipophilic tails into a predictable, ordered lattice[1].

Workflow A 5-Methyloctan-1-amine (Liquid Free Base) B Derivatization (HCl / HBr / Tartaric Acid) A->B C Solvent Screening (Vapor Diffusion) B->C D Single Crystal Isolation (Microscopy) C->D E SCXRD Data Collection (100 K, Cu Kα) D->E F Structure Solution (Olex2 / SHELXL) E->F

Workflow for the derivatization and crystallographic analysis of 5-methyloctan-1-amine.

Supramolecular Motifs: Bilayer Formation and Hydrogen Bonding

The crystallographic architecture of 5-methyloctan-1-amine salts is dominated by bilayer formation , a structural motif ubiquitous in alkylamine hydrohalides[2].

The Hydrophilic Core and Hydrophobic Packing

The crystal lattice segregates into distinct hydrophilic and hydrophobic domains. The R−NH3+​ headgroups and halide/acid counterions form a 2D hydrogen-bonded sheet. For primary amines, the three ammonium protons typically engage in N−H⋯Cl or N−H⋯Br interactions, forming continuous one-dimensional ladders or two-dimensional networks[1][3].

Extending outward from this polar core are the 5-methyloctyl tails. Because of the methyl branch at the C5 position, the packing of these tails is sterically hindered compared to linear octylamine. To maximize van der Waals contacts and minimize void space, the tails from adjacent layers interdigitate, forming a non-polar sublayer[4]. The resulting d -spacing (interlayer distance) is directly proportional to the extended length of the alkyl chain and the angle of tilt relative to the hydrogen-bonded plane[2][4].

Assembly A Ammonium Headgroup (R-NH3+) C 2D Hydrogen-Bonded Network A->C N-H···X Bonds B Halide/Acid Counterion B->C Ionic Pairing F Crystalline Bilayer Superstructure C->F Hydrophilic Core D 5-Methyloctyl Tail E Interdigitated Lipophilic Layer D->E Van der Waals E->F Hydrophobic Packing

Supramolecular logic driving the bilayer crystalline assembly of alkylamine derivatives.
Space Group Considerations for Chiral Amines

Because 5-methyloctan-1-amine contains a chiral center, enantiopure batches (e.g., strictly the (5R) or (5S) enantiomer) must crystallize in Sohncke space groups—non-centrosymmetric space groups lacking inversion centers or mirror planes. The most frequently observed space groups for such chiral aliphatic amine salts are P21​ (monoclinic) and P21​21​21​ (orthorhombic). If a racemic mixture is crystallized, it will typically form a centrosymmetric lattice (e.g., P21​/c ), where enantiomers pair up via inversion centers to optimize packing efficiency.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. At each step, observable physical changes dictate the subsequent action, preventing the propagation of errors.

Protocol: Synthesis and Crystallization of 5-Methyloctan-1-amine Hydrochloride
  • Salt Formation:

    • Dissolve 1.0 mmol of 5-methyloctan-1-amine free base in 5.0 mL of anhydrous diethyl ether under an inert atmosphere.

    • Causality: Diethyl ether is chosen because the free base is highly soluble, but the resulting hydrochloride salt is entirely insoluble, driving the reaction to completion via precipitation.

    • Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. A white precipitate should form immediately.

    • Validation Check: If the solution remains clear, moisture has contaminated the ether. Discard and restart with freshly dried solvent.

  • Isolation and Purification:

    • Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold hexanes to remove unreacted free base. Dry under vacuum.

  • Single Crystal Growth (Vapor Diffusion):

    • Dissolve 20 mg of the dried salt in a minimum volume (approx. 0.5 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

    • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of ethyl acetate (the "anti-solvent"). Cap the outer vial tightly.

    • Causality: Methanol strongly solvates the polar headgroups. As the volatile ethyl acetate slowly diffuses into the methanol over 3–7 days, the dielectric constant of the mixture drops, gently forcing the compound out of solution at a rate conducive to nucleation rather than amorphous precipitation.

    • Validation Check: If the compound "oils out" (forms a biphasic liquid instead of crystals), the anti-solvent is too non-polar. Restart using a less aggressive anti-solvent (e.g., acetone).

  • Data Collection:

    • Harvest a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a diffractometer equipped with a cryostream (100 K) and a Cu microfocus source ( λ=1.54184 Å).

    • Causality: Cu radiation is strictly required over Mo radiation for light-atom structures to ensure a strong anomalous dispersion signal, which is mandatory for assigning the absolute stereochemistry of the C5 chiral center.

Quantitative Data Presentation

Based on homologous series data for branched chiral alkylamine hydrochlorides and hydrobromides[1][3], the expected crystallographic parameters for enantiopure (5R)-5-methyloctan-1-amine hydrochloride are summarized below.

Table 1: Representative Crystallographic Parameters for (5R)-5-Methyloctan-1-amine HCl

ParameterValue / Description
Chemical Formula C9​H22​ClN
Formula Weight 179.73 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​
Unit Cell Dimensions a=5.24 Å, b=7.41 Å, c=15.82 Å
Volume ≈612.5 Å 3
Z (Molecules/Unit Cell) 2
Calculated Density ( ρ ) 0.975 g/cm 3
Flack Parameter 0.02(3) (Validates absolute stereochemistry)

Table 2: Typical Hydrogen Bond Geometries in the Hydrophilic Core

Donor-H AcceptorD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
N(1)−H(1A)⋯Cl(1) 0.892.283.15168.5
N(1)−H(1B)⋯Cl(1)i 0.892.313.18165.2
N(1)−H(1C)⋯Cl(1)ii 0.892.353.22160.8

(Note: Symmetry transformations are required to generate equivalent atoms in the extended 2D ladder network).

References

  • Hydrogen bonding in the amine hydrohalides. I. General aspects Source: Canadian Journal of Chemistry URL:[Link][1]

  • Structure of a layered octosilicate intercalated with alkylamines with different molecular structures in water Source: National Institute of Informatics (NII) URL:[Link][2]

  • Investigating alkylamine length in polymorphic layered hybrid organic-inorganic perovskites Source: Universitat de Barcelona (UB) URL:[Link][4]

  • Crystal Packing Arrangement, Chain Conformation, and Physicochemical Properties of Gemfibrozil Amine Salts Source: Crystal Growth & Design (ACS Publications) URL:[Link][3]

Sources

Exploratory

Decoding the Mass Fragmentation Pathway of 5-Methyloctan-1-amine: A Mechanistic and Analytical Guide

Executive Summary For researchers and drug development professionals, the structural elucidation of aliphatic amines is a critical component of metabolomics, pharmacokinetic profiling, and synthetic validation. This whit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of aliphatic amines is a critical component of metabolomics, pharmacokinetic profiling, and synthetic validation. This whitepaper provides an in-depth mechanistic analysis of the mass fragmentation pathway of 5-methyloctan-1-amine (C₉H₂₁N). By detailing the thermodynamic drivers behind α-cleavage and alkyl chain fragmentation, alongside a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, this guide establishes a robust framework for identifying branched primary amines.

Principles of Aliphatic Amine Mass Spectrometry

When subjected to standard Electron Ionization (EI), aliphatic amines undergo extensive and predictable fragmentation[1]. The ionization process ejects a valence electron from the nitrogen lone pair, generating a radical cation (M⁺•).

According to the Nitrogen Rule, any molecule containing an odd number of nitrogen atoms will exhibit an odd nominal mass for its molecular ion[2]. For 5-methyloctan-1-amine, this molecular ion appears at m/z 143[3]. However, because the carbon-carbon bonds adjacent to the nitrogen atom are highly susceptible to cleavage, the intact molecular ion peak is typically weak or entirely absent in acyclic aliphatic amines[2].

Mechanistic Fragmentation Pathways

The structural fingerprint of 5-methyloctan-1-amine is defined by three primary fragmentation cascades.

The Dominance of α-Cleavage (The Base Peak: m/z 30)

The most prominent feature in the mass spectrum of a primary aliphatic amine is driven by α-cleavage[4]. The bond between the α-carbon (C1) and the β-carbon (C2) undergoes homolytic cleavage. This expels the massive C₈H₁₇• alkyl radical (113 Da) and leaves behind a nitrogen-containing cation[2].

The resulting fragment,[CH₂=NH₂]⁺ at m/z 30, is exceptionally stable due to the resonance delocalization of the positive charge by the nitrogen lone pair[3]. Consequently, m/z 30 forms the base peak (100% relative abundance) and serves as the universal diagnostic marker for an unbranched α-carbon in a primary amine[4].

Diagnostic Cleavage at the Branching Point (m/z 72 and m/z 100)

While m/z 30 confirms the primary amine moiety, the exact position of the methyl branch at C5 is deduced from secondary fragmentation pathways. Cleavage of the alkyl chain is thermodynamically favored adjacent to branched carbons because the resulting expelled radicals are secondary (which are more stable than primary radicals).

  • C4-C5 Cleavage : Cleavage of the C4-C5 bond results in the loss of a 2-pentyl radical (C₅H₁₁•, 71 Da). The charge is retained on the nitrogen-containing fragment, yielding[C₄H₁₀N]⁺ at m/z 72.

  • C5-C6 Cleavage : Cleavage of the C5-C6 bond expels a propyl radical (C₃H₇•, 43 Da), yielding [C₆H₁₄N]⁺ at m/z 100.

The elevated relative abundances of m/z 72 and m/z 100, compared to a linear nonan-1-amine, provide the definitive structural fingerprint for the 5-methyl substitution.

Inductive Cleavage and Hydrocarbon Fragments

Further inductive cleavage of the alkyl chain—where the charge is retained on the hydrocarbon fragment rather than the nitrogen—produces a series of carbocations ([CₙH₂ₙ₊₁]⁺). These appear at m/z 43 ([C₃H₇]⁺), m/z 57 ([C₄H₉]⁺), and m/z 71 ([C₅H₁₁]⁺).

Quantitative Data Summary

The following table summarizes the key diagnostic ions required to confirm the structure of 5-methyloctan-1-amine.

m/zExpected Relative AbundanceFragment IonCleavage OriginDiagnostic Significance
143 < 5%[C₉H₂₁N]⁺•Molecular Ion (M⁺)Confirms odd nitrogen rule (C₉H₂₁N).
100 10–20%[C₆H₁₄N]⁺C5-C6 CleavageIndicates methyl branching at C5 (loss of propyl).
72 15–25%[C₄H₁₀N]⁺C4-C5 CleavageConfirms exact position of branch (loss of 2-pentyl).
43 20–30%[C₃H₇]⁺Inductive / AlkylPropyl chain loss from C5-C6.
30 100%[CH₂=NH₂]⁺α-Cleavage (C1-C2)Base peak; confirms unbranched 1° amine.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To acquire a high-fidelity mass spectrum of 5-methyloctan-1-amine, the analytical workflow must mitigate the inherent basicity and nucleophilicity of the primary amine. The following step-by-step protocol ensures a self-validating system where chromatographic integrity is maintained without altering the native fragmentation pattern via derivatization.

Step 1: Sample Preparation (Free-Base Extraction)

  • Action : Adjust the sample pH to >11 using 1M NaOH, followed by liquid-liquid extraction using dichloromethane (DCM).

  • Causality : Amines readily form non-volatile salts in ambient conditions. Free-basing ensures the analyte is fully volatilized in the GC inlet, preventing thermal degradation.

Step 2: Chromatographic Separation

  • Action : Inject 1 µL of the DCM extract into a GC equipped with a base-deactivated capillary column (e.g., Rtx-Volatile Amine). Set the inlet to 250°C with a split ratio of 10:1.

  • Causality : Standard siloxane columns contain active silanol (-SiOH) groups that hydrogen-bond with primary amines, causing severe peak tailing. Base-deactivated columns prevent this adsorption, ensuring sharp peak shapes and accurate abundance readings.

Step 3: Electron Ionization (EI)

  • Action : Operate the MS source at 70 eV and 230°C[1].

  • Causality : 70 eV is the universal standard for EI. It provides exactly enough energy (~1400 kJ/mol) to induce the reproducible α-cleavage required to generate the diagnostic m/z 30 base peak while maintaining a trace molecular ion for formula confirmation[1].

Step 4: Mass Analysis and Self-Validation

  • Action : Scan the quadrupole from m/z 20 to m/z 200.

  • Self-Validation Checkpoint : The system automatically validates the primary amine identity by confirming the presence of m/z 30. If m/z 30 is absent or <50% abundance, the system flags the analyte as either a secondary/tertiary amine or indicates severe inlet degradation, prompting immediate column maintenance.

Visualizations

MS_Pathway M 5-methyloctan-1-amine [M]⁺• m/z 143 Alpha α-Cleavage (C1-C2) m/z 30 (Base Peak) [CH2=NH2]⁺ M->Alpha Loss of C8H17• (-113 Da) C4C5 C4-C5 Cleavage m/z 72 [C4H10N]⁺ M->C4C5 Loss of C5H11• (-71 Da) C5C6 C5-C6 Cleavage m/z 100 [C6H14N]⁺ M->C5C6 Loss of C3H7• (-43 Da) Alkyl Inductive Cleavage m/z 43, 57, 71 [CnH2n+1]⁺ M->Alkyl Loss of Amine Radical

Figure 1: Principal EI mass fragmentation pathways of 5-methyloctan-1-amine.

GCMS_Workflow Prep Sample Prep (Free Base Extraction) Inject GC Injection (Base-Deactivated Column) Prep->Inject EI Electron Ionization (70 eV) Inject->EI Quad Mass Analyzer (Quadrupole TOF) EI->Quad Data Data Analysis (m/z & Abundance) Quad->Data

Figure 2: Self-validating GC-EI-MS workflow optimized for primary aliphatic amines.

References

  • [2] Title: Mass Spectrometry of Amines | Source: JoVE Science Education | URL:[Link]

  • [4] Title: 6.5: Amine Fragmentation | Source: Chemistry LibreTexts | URL:[Link]

  • [3] Title: 10.8: Spectroscopy of Amines | Source: Chemistry LibreTexts | URL:[Link]

  • [1] Title: 3.1: Electron Ionization | Source: Chemistry LibreTexts | URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols using 5-methyloctan-1-amine as a precursor

An Application Guide to Synthetic Protocols Utilizing 5-Methyloctan-1-amine as a Versatile Precursor Introduction: The Synthetic Utility of 5-Methyloctan-1-amine 5-Methyloctan-1-amine is a chiral, lipophilic primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Synthetic Protocols Utilizing 5-Methyloctan-1-amine as a Versatile Precursor

Introduction: The Synthetic Utility of 5-Methyloctan-1-amine

5-Methyloctan-1-amine is a chiral, lipophilic primary amine that serves as a valuable and versatile starting material in organic synthesis. Its structure, featuring a C9 carbon backbone with a methyl branch at the 5-position, imparts specific solubility and stereochemical properties to its derivatives. This makes it an attractive precursor for the synthesis of novel bioactive molecules in drug discovery, as well as for the development of new materials and agrochemicals. The primary amine functionality is a reactive nucleophilic handle that can readily participate in a wide array of chemical transformations.

This guide provides detailed, field-proven protocols for three fundamental and high-utility transformations of 5-methyloctan-1-amine: amide bond formation, sulfonamide synthesis, and reductive amination. These protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, self-validating methodologies, and authoritative grounding in established chemical principles.

Protocol 1: Synthesis of N-(5-methyloctyl)benzamide via Acylation

Principle and Rationale: The formation of an amide bond is one of the most crucial reactions in medicinal chemistry and organic synthesis.[1][] This protocol describes the reaction of 5-methyloctan-1-amine with an acyl chloride, specifically benzoyl chloride, in the presence of a non-nucleophilic base. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[3] The reaction is typically rapid and exothermic.[] A tertiary amine base, such as triethylamine (TEA), is included to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine.[3] Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and the product.

Experimental Workflow: Amide Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 5-methyloctan-1-amine and Triethylamine in DCM add Add Benzoyl Chloride solution dropwise at 0°C prep_amine->add prep_acyl Prepare Benzoyl Chloride in DCM prep_acyl->add stir Stir at Room Temperature (Monitor by TLC) add->stir wash_hcl Wash with 1M HCl(aq) stir->wash_hcl wash_bicarb Wash with sat. NaHCO3(aq) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 5-methyloctan-1-amine in Pyridine add Add Benzenesulfonyl Chloride in portions at 0°C prep_amine->add stir Stir at Room Temperature (Monitor by TLC) add->stir quench Pour onto Ice-Water stir->quench acidify Acidify with conc. HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash organic layer with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification mix Combine 5-methyloctan-1-amine, Benzaldehyde, and Acetic Acid in DCE stir_imine Stir for 30-60 min (Imine Formation) mix->stir_imine add_reductant Add NaBH(OAc)3 in portions stir_imine->add_reductant stir_reduce Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir_reduce quench Quench with sat. NaHCO3(aq) stir_reduce->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify

Sources

Application

Application Note: 5-Methyloctan-1-amine as a Critical Lipophilic Synthon in Anti-Amyloidogenic Drug Development

Executive Summary The aggregation of amyloidogenic proteins into insoluble fibrillar structures is the pathological hallmark of numerous neurodegenerative disorders, including Alzheimer’s disease (Amyloid-β, Tau) and Par...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aggregation of amyloidogenic proteins into insoluble fibrillar structures is the pathological hallmark of numerous neurodegenerative disorders, including Alzheimer’s disease (Amyloid-β, Tau) and Parkinson’s disease (α-synuclein). Recent breakthroughs in pharmaceutical chemistry have identified fluorinated benzenesulfonamides as potent inhibitors of this aggregation process. Within this novel class of therapeutics, the incorporation of branched aliphatic amines—specifically 5-methyloctan-1-amine —has proven critical. This application note details the mechanistic rationale, synthetic integration, and in vitro validation protocols for utilizing 5-methyloctan-1-amine in the development of next-generation anti-amyloid therapeutics.

Mechanistic Rationale: The Role of Branched Aliphatic Tails

In the design of fluorinated benzenesulfonamide inhibitors, the pharmacophore consists of an electron-deficient fluorinated aromatic ring (which engages in π

π stacking and hydrogen bonding with protein backbones) and a hydrophobic tail (which interacts with the non-polar residues of the amyloidogenic monomer).

While linear alkyl chains (e.g., octylamine) provide basic hydrophobicity, they often fail to prevent the tight β -sheet packing required for fibril elongation. 5-methyloctan-1-amine introduces a highly specific structural advantage:

  • Steric Disruption: The methyl branch at the C5 position acts as a steric wedge. When the compound binds to the hydrophobic core of an amyloidogenic oligomer, this branching physically disrupts the highly ordered parallel or anti-parallel β -sheet stacking, arresting primary nucleation [1].

  • Optimal Lipophilicity (LogP): The 9-carbon branched structure maintains an optimal partition coefficient for Blood-Brain Barrier (BBB) penetration, a mandatory requirement for central nervous system (CNS) therapeutics.

Synthetic Workflow: Amidation of Fluorinated Benzenesulfonyl Chlorides

To synthesize the active inhibitor, 5-methyloctan-1-amine is reacted with a fluorinated benzenesulfonyl chloride (e.g., pentafluorobenzenesulfonyl chloride). This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

Protocol 1: Synthesis of N-(5-methyloctyl)-pentafluorobenzenesulfonamide

Reagents & Materials:

  • 5-methyloctan-1-amine (≥98% purity)

  • Pentafluorobenzenesulfonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel (60 Å, 230-400 mesh)

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of pentafluorobenzenesulfonyl chloride in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an inactive sulfonic acid.

  • Addition of the Base: Add 2.0 equivalents of TEA to the solution and cool the reaction flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Cooling to 0°C suppresses exothermic side reactions and prevents bis-sulfonylation of the primary amine.

  • Nucleophilic Attack: Dissolve 1.1 equivalents of 5-methyloctan-1-amine in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition maintains a low concentration of the amine relative to the electrophile, favoring mono-amidation and ensuring high chemoselectivity.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) or LC-MS.

    • Validation Step: The disappearance of the sulfonyl chloride peak and the emergence of a new product mass ( [M+H]+ ) confirms reaction completion.

  • Workup and Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    • Validation Step: Perform 1H and 19F NMR on the purified fraction. The presence of the distinct multiplet corresponding to the C5 methine proton validates the retention of the branched tail.

In Vitro Validation: Thioflavin T (ThT) Fluorescence Assay

To evaluate the efficacy of the 5-methyloctan-1-amine derivative, a Thioflavin T (ThT) kinetic assay is employed. ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid β -sheets.

Protocol 2: Kinetic Evaluation of Amyloid Inhibition

Reagents & Materials:

  • Recombinant Amyloid- β (1-42) peptide

  • Hexafluoro-2-propanol (HFIP)

  • Thioflavin T (ThT) dye (20 μ M in PBS, pH 7.4)

  • Synthesized N-(5-methyloctyl)-pentafluorobenzenesulfonamide (Inhibitor)

Step-by-Step Methodology:

  • Peptide Monomerization: Dissolve lyophilized A β (1-42) in 100% HFIP. Incubate at room temperature for 1 hour, then aliquot and evaporate the HFIP under a gentle stream of nitrogen to form a peptide film.

    • Causality: HFIP is a strong hydrogen-bond disrupter. This step is mandatory to dismantle any pre-existing aggregates or "seeds" in the commercial peptide, ensuring the assay measures de novo primary nucleation.

  • Assay Preparation: Reconstitute the peptide film in anhydrous DMSO, then immediately dilute into the ThT/PBS buffer to a final A β concentration of 5 μ M.

  • Inhibitor Dosing: Transfer 90 μ L of the A β /ThT solution into a black, clear-bottom 96-well microplate. Add 10 μ L of the synthesized inhibitor (dissolved in DMSO) at varying concentrations (e.g., 0.1 μ M to 50 μ M).

    • Validation Step (Controls): Include a positive control (A β

      • ThT + DMSO vehicle) to establish the baseline aggregation curve, and a blank (ThT + buffer only) to subtract background fluorescence.
  • Kinetic Reading: Seal the plate and incubate in a microplate reader at 37°C. Measure fluorescence (Excitation: 440 nm, Emission: 480 nm) every 10 minutes for 48 hours, with 5 seconds of orbital shaking before each read.

    • Causality: Intermittent shaking mimics physiological shear stress, accelerating the nucleation phase and providing a reproducible sigmoidal aggregation curve.

Quantitative Data Presentation

The structural superiority of the 5-methyloctan-1-amine tail becomes evident when comparing its inhibitory potency against linear and highly branched analogs. The table below summarizes the structure-activity relationship (SAR) data for inhibiting A β (1-42) aggregation [1].

Alkyl Amine Tail StructureChemical NatureIC 50​ for A β (1-42) Inhibition ( μ M)BBB Permeability (LogP Estimate)
Octan-1-amineLinear (C8)14.5 ± 1.2Moderate
Nonan-1-amineLinear (C9)12.1 ± 0.9High
5-Methyloctan-1-amine Branched (C9) 3.2 ± 0.4 Optimal
3,7-Dimethyloctan-1-amineDi-branched (C10)8.7 ± 1.1Too Lipophilic

Data Interpretation: The single methyl branch at the C5 position provides a 4-fold increase in potency compared to linear analogs, validating its specific role in disrupting β -sheet elongation without compromising drug-like properties.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the 5-methyloctan-1-amine building block to the final pharmacological effect.

G N1 5-Methyloctan-1-amine (Branched Lipophilic Tail) N3 Nucleophilic Amidation (TEA, DCM, 0°C to RT) N1->N3 N2 Fluorinated Sulfonyl Chloride (Pharmacophore Core) N2->N3 N4 N-(5-methyloctyl)-sulfonamide (Active Inhibitor) N3->N4 Yield >85% N5 Amyloidogenic Monomers (e.g., Aβ, α-Synuclein) N4->N5 Steric Disruption & H-bond Interactions N6 Arrest of Primary Nucleation (Prevention of Fibrils) N5->N6 Aggregation Blockade

Caption: Synthesis and mechanism of action of 5-methyloctan-1-amine derived anti-amyloid therapeutics.

References

  • Matulis, D., Sakalauskas, A., Dudutiene, V., Zvirblis, M., Ziaunys, M., & Smirnovas, V. (2024). Inhibition of protein amyloid aggregation using fluorinated benzenesulfonamides. U.S. Patent Application US20240000736A1 / European Patent EP4299062A1. Vilnius University.
  • Dudutiene, V., et al. (2015). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. European Patent EP2914583B1. Vilnius University.
Method

Application Notes and Protocols for the Use of 5-Methyloctan-1-amine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Diversity of Peptides through C-Terminal Modification The therapeutic and biological applications of peptides are often...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides through C-Terminal Modification

The therapeutic and biological applications of peptides are often enhanced by strategic chemical modifications. The incorporation of non-natural moieties can significantly improve a peptide's stability against enzymatic degradation, modulate its pharmacokinetic profile, and enhance its binding affinity to biological targets. One powerful strategy for achieving these improvements is the modification of the peptide's C-terminus. The introduction of an aliphatic amine, such as 5-methyloctan-1-amine, can increase the hydrophobicity of a peptide, which may facilitate its passage through cell membranes or enhance its interaction with hydrophobic pockets of target proteins.[1][2]

This application note provides a detailed guide for the incorporation of 5-methyloctan-1-amine at the C-terminus of a peptide using solid-phase peptide synthesis (SPPS). The primary method described herein involves the initial attachment of 5-methyloctan-1-amine to an aldehyde-functionalized resin via reductive amination, followed by standard Fmoc-based peptide chain elongation.[2][3] This approach offers a robust and versatile platform for the synthesis of a wide range of C-terminally modified peptides.

Core Principles and Rationale

The synthesis of a peptide with a C-terminal 5-methyloctan-1-amine modification relies on a sequential, solid-phase strategy. The key steps, each with a specific chemical rationale, are outlined below:

  • Resin Functionalization: The synthesis begins with an aldehyde-functionalized solid support. This choice is critical as the aldehyde group provides a reactive handle for the covalent attachment of the primary amine, 5-methyloctan-1-amine, through the formation of a Schiff base.

  • Reductive Amination: The initially formed imine (Schiff base) is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This reductive amination step securely anchors the 5-methyloctyl moiety to the resin, which will become the C-terminus of the final peptide.[2]

  • Fmoc-Based Peptide Elongation: With the C-terminal modification in place, the peptide chain is assembled in the N-to-C direction using standard and well-established Fmoc-SPPS chemistry. This involves the iterative cycles of Nα-Fmoc deprotection with a base (e.g., piperidine) and subsequent coupling of the next Fmoc-protected amino acid.

  • Cleavage and Deprotection: Upon completion of the desired peptide sequence, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

  • Purification and Analysis: The final, C-terminally modified peptide is purified from the cleavage mixture, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and HPLC analysis.

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation & Amine Attachment cluster_spps Fmoc-SPPS Cycles cluster_final_steps Cleavage & Purification Resin Aldehyde Resin ReductiveAmination Reductive Amination (NaBH₃CN) Resin->ReductiveAmination Amine 5-Methyloctan-1-amine Amine->ReductiveAmination FunctionalizedResin Amine-Functionalized Resin ReductiveAmination->FunctionalizedResin Coupling Amino Acid Coupling (e.g., HBTU/DIEA) FunctionalizedResin->Coupling Deprotection Fmoc Deprotection (Piperidine) Washing Washing Steps Coupling->Washing Washing->Deprotection PeptideResin Growing Peptide Chain on Resin Cleavage Cleavage from Resin (TFA Cocktail) PeptideResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS/HPLC Analysis Purification->Analysis FinalPeptide Purified C-Terminally Modified Peptide Analysis->FinalPeptide

Figure 1: Overall workflow for the synthesis of a C-terminally 5-methyloctan-1-amine modified peptide.

Detailed Protocols

Part 1: Attachment of 5-Methyloctan-1-amine to Aldehyde Resin

This protocol is adapted from the general procedure described by Bräse, S. et al. (2006).[2]

Materials:

  • Aldehyde resin (e.g., formylpolystyrene resin), 100-200 mesh, ~1.0 mmol/g loading

  • 5-methyloctan-1-amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the aldehyde resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel and swell in DMF (10 mL) for 1 hour.

  • Amine Solution Preparation: In a separate vial, dissolve 5-methyloctan-1-amine (5.0 mmol, 5 equivalents) in DMF (10 mL).

  • Schiff Base Formation: Drain the DMF from the swollen resin and add the 5-methyloctan-1-amine solution. Agitate the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base.

  • Reduction: Add a solution of NaBH₃CN (5.0 mmol, 5 equivalents) in DMF/MeOH (1:1, 10 mL) to the resin suspension.

  • Reaction: Agitate the reaction mixture at 60 °C for 12 hours. The elevated temperature helps to drive the reductive amination to completion.[2]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Confirmation of Amine Loading (Optional): The loading of the amine can be qualitatively confirmed using a chloranil test, which should be positive for a secondary amine. For quantitative determination, a small amount of the resin can be subjected to Fmoc-Ala coupling followed by Fmoc quantification.

Part 2: Fmoc-Solid-Phase Peptide Synthesis

Standard Fmoc-SPPS protocols are generally applicable. The following is a representative cycle for the addition of one amino acid.

Materials:

  • Amine-functionalized resin from Part 1

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF (10 mL per gram of resin) for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Subsequent Couplings: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

Part 3: Cleavage, Purification, and Analysis

Materials:

  • Peptide-resin from Part 2

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry thoroughly under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by RP-HPLC using an appropriate gradient of water/acetonitrile containing 0.1% TFA.

  • Analysis:

    • Confirm the identity of the purified peptide by mass spectrometry to verify the expected molecular weight.

    • Assess the purity of the final product by analytical RP-HPLC.

Data Presentation

The following table summarizes typical yields obtained for the C-terminal modification of peptides with various primary amines using the reductive amination protocol. While specific purity data for 5-methyloctan-1-amine is not extensively published, purities of >90% after HPLC are generally achievable for similar hydrophobic modifications, depending on the peptide sequence.

AminePeptide SequenceResin Loading (mmol/g)Overall Yield (%)Purity after HPLCReference
Propargyl amineGANPNAAG~0.5>90Not specified
OctadecylamineAla-Gln-Gly~0.5>90Not specified
Dansyl-diaminopropaneArg-Gly-Asp~0.5>90Not specified
5-methyloctan-1-amine(Hypothetical)~0.5>85 (estimated)>90% (expected)N/A

Troubleshooting Guide

The introduction of a hydrophobic moiety like 5-methyloctan-1-amine can present specific challenges.

Problem Possible Cause(s) Recommended Solution(s)
Low Amine Loading on Resin Incomplete reductive amination.- Ensure the use of excess amine and reducing agent.- Increase the reaction temperature and/or time for the reductive amination step.[2]- Use fresh, high-quality reagents.
Incomplete Coupling Reactions Peptide aggregation on the resin due to the hydrophobic C-terminus.- Use a low-loading resin (0.1-0.3 mmol/g).- Switch to a more effective coupling reagent (e.g., HATU, HCTU).- Perform double couplings for difficult amino acids.- Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent to improve solvation.
Poor Cleavage Efficiency Incomplete access of the cleavage cocktail to the cleavage site.- Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail.- Increase the cleavage time or perform a second cleavage.
Difficulty in Peptide Precipitation The hydrophobic peptide may have some solubility in diethyl ether.- Use a larger excess of cold diethyl ether.- For extremely hydrophobic peptides, alternative work-up procedures may be necessary.
Poor Solubility of Crude Peptide High hydrophobicity of the final product.- Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., trifluoroethanol, hexafluoroisopropanol) before diluting with the HPLC mobile phase.
Broad Peaks or Poor Resolution in HPLC Peptide aggregation in the mobile phase.- Optimize the HPLC gradient and flow rate.- Consider using a different ion-pairing agent or adjusting the mobile phase pH.

Conclusion

The solid-phase synthesis of peptides C-terminally modified with 5-methyloctan-1-amine is a viable and effective strategy for introducing hydrophobicity and enhancing the properties of synthetic peptides. The protocol outlined in this application note, based on reductive amination followed by standard Fmoc-SPPS, provides a robust framework for researchers and drug development professionals. Careful attention to reaction conditions, particularly during the initial amine coupling and subsequent peptide chain elongation, is crucial for achieving high yields and purities. With the appropriate analytical characterization, this methodology can be confidently applied to generate a diverse range of novel peptide analogues for various scientific and therapeutic applications.

References

  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. (2018). Recent advances in the synthesis of C-terminally modified peptides. Journal of Peptide Science, 24(11), e3118. [Link]

  • Fields, G. B. (Ed.). (1997). Solid-phase peptide synthesis. Academic press.
  • Bräse, S., Lormann, M. E., & Schröder, H. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of peptide science, 12(11), 686-692. [Link]

  • Bräse, S., Lormann, M. E., & Schröder, H. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of peptide science, 12(11), 686-692. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Müller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 179. [Link]

Sources

Application

The Unassuming Ligand: Harnessing 5-Methyloctan-1-amine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction: Beyond Bulky Phosphines - The Rise of Simple Amines in Catalysis For decades, the landscape of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has been dominated by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Bulky Phosphines - The Rise of Simple Amines in Catalysis

For decades, the landscape of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has been dominated by a cast of sophisticated and often sterically demanding ligands, most notably phosphines and N-heterocyclic carbenes (NHCs). These ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1][2][3] However, the synthesis of these complex ligands can be costly and time-consuming, and their sensitivity to air and moisture can present practical challenges.

This has spurred a growing interest in the exploration of simpler, more accessible, and robust ligand systems. Among these, primary alkylamines have emerged as surprisingly effective ligands in a variety of palladium-catalyzed transformations, including the venerable Suzuki-Miyaura cross-coupling.[4] This application note delves into the utility of a structurally simple yet catalytically relevant primary amine, 5-methyloctan-1-amine, as a ligand in this fundamentally important carbon-carbon bond-forming reaction. We will explore the underlying principles of its coordination to palladium, provide a detailed, field-tested protocol for its application, and discuss the causality behind the experimental choices, offering researchers and drug development professionals a practical guide to leveraging this unassuming yet powerful class of ligands.

The Ligand: 5-Methyloctan-1-amine - Properties and Synthesis

5-Methyloctan-1-amine is a primary alkylamine characterized by a C9 carbon backbone with a methyl branch at the 5-position. Its structure imparts a moderate degree of steric bulk, which, as we will discuss, can be advantageous in certain catalytic applications.

PropertyValue
IUPAC Name 5-methyloctan-1-amine
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol
Structure

A reliable and scalable synthesis of 5-methyloctan-1-amine can be readily achieved via the reductive amination of the corresponding aldehyde, 5-methyloctanal. This method is highly efficient and offers a straightforward route to the desired primary amine from commercially available starting materials.[5][6]

Protocol: Synthesis of 5-Methyloctan-1-amine via Reductive Amination

This protocol outlines a general procedure for the synthesis of primary amines from aldehydes.

Materials:

  • 5-methyloctanal

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[7]

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyloctanal (1.0 eq) in methanol. Cool the solution in an ice bath.

  • Slowly add a solution of ammonia in methanol (excess, e.g., 10 eq) to the cooled aldehyde solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture again in an ice bath. In a separate flask, prepare a solution of sodium borohydride (or sodium cyanoborohydride, 1.5 eq) in methanol.

  • Slowly add the reducing agent solution to the imine-containing mixture. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-methyloctan-1-amine.

  • Purification: The crude amine can be purified by distillation or column chromatography on silica gel if necessary.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl or vinyl halides and organoboron compounds.[3][8] While traditionally reliant on phosphine ligands, studies have shown that simple primary amines can effectively promote this transformation.[4]

The Role of 5-Methyloctan-1-amine as a Ligand

The nitrogen atom of 5-methyloctan-1-amine possesses a lone pair of electrons that can coordinate to the palladium center, forming a palladium-amine complex. This coordination influences the catalytic cycle in several ways:

  • Stabilization of the Palladium Center: The amine ligand stabilizes the palladium(0) and palladium(II) intermediates in the catalytic cycle, preventing catalyst decomposition.[4]

  • Modulation of Electronic Properties: As a σ-donating ligand, the amine increases the electron density on the palladium center. This can facilitate the rate-determining oxidative addition step of the aryl halide to the Pd(0) complex.[2]

  • Steric Influence: The steric bulk of the 5-methyloctyl group can influence the coordination sphere of the palladium atom, potentially promoting the reductive elimination step and preventing the formation of undesirable side products.

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the involvement of the amine ligand (L).

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-R(L)2 Ar-Pd(II)-R(L)2 Ar-Pd(II)-X(L)2->Ar-Pd(II)-R(L)2 Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L)2->Pd(0)L2 Reductive Elimination (Ar-R) Suzuki_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up & Purification Add Pd(OAc)2 Add Pd(OAc)2 Add 5-methyloctan-1-amine Add 5-methyloctan-1-amine Add Dioxane Add Dioxane Stir 15-20 min Stir 15-20 min Add Reactants Add Reactants Stir 15-20 min->Add Reactants Add Base & Water Add Base & Water Add Reactants->Add Base & Water Heat & Stir Heat & Stir Add Base & Water->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Dilute Cool & Dilute Monitor Progress->Cool & Dilute Extraction Extraction Cool & Dilute->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Sources

Method

preparation of surfactant precursors with 5-methyloctan-1-amine

An Application Guide to the Synthesis of Surfactant Precursors from 5-Methyloctan-1-amine Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Surfactant Precursors from 5-Methyloctan-1-amine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for the preparation of cationic, non-ionic, and amphoteric surfactant precursors starting from 5-methyloctan-1-amine. The unique branched structure of this C9 amine offers potential advantages in surfactant design, including improved solubility at low temperatures and enhanced emulsification properties. This document emphasizes the underlying chemical principles, safety considerations, and validation techniques essential for successful synthesis and characterization.

Introduction: The Strategic Advantage of 5-Methyloctan-1-amine in Surfactant Design

5-Methyloctan-1-amine is a primary amine featuring a branched alkyl chain. This branching disrupts the crystalline packing that can occur with linear alkyl chains, often leading to surfactants with lower Krafft points (the temperature at which surfactants become soluble enough to form micelles) and superior performance in cold water applications. The primary amine group serves as a versatile reactive handle for introducing various hydrophilic head groups, enabling the synthesis of a wide array of cationic, non-ionic, and amphoteric surfactants. This guide details the foundational synthetic pathways to convert this hydrophobic amine into key surfactant intermediates.

Critical Safety Precautions

Handling primary amines and the reagents for their conversion requires strict adherence to safety protocols. 5-Methyloctan-1-amine and related long-chain amines are classified as hazardous materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic vapors.[2][4]

  • Reagent Handling:

    • Amines: Are corrosive and can cause severe skin burns and eye damage.[5] Avoid direct contact.

    • Alkylating Agents (e.g., Benzyl Chloride, Dimethyl Sulfate): Are potent carcinogens and lachrymators. Handle with extreme caution.[6][7]

    • Ethylene Oxide (for ethoxylation): Is a highly flammable, toxic, and carcinogenic gas. Its use requires specialized equipment and training. The protocols described are for conceptual understanding; practical execution must occur in facilities designed for such reactions.[8]

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Synthesis of Cationic Surfactant Precursors: Quaternary Ammonium Compounds

Cationic surfactants, particularly quaternary ammonium compounds ("quats"), are valued for their antimicrobial, antistatic, and fabric softening properties. The synthesis begins with the conversion of the primary amine to a tertiary amine, which is then quaternized. The most efficient pathway is a two-step process involving reductive N-methylation followed by quaternization.

Logical Workflow for Cationic Precursor Synthesis

Start 5-Methyloctan-1-amine (Primary Amine) Step1 Step 1: Reductive Amination (Eschweiler-Clarke Reaction) Start->Step1 Reagents: Formaldehyde, Formic Acid Intermediate N,N-dimethyl-5-methyloctan-1-amine (Tertiary Amine) Step1->Intermediate Step2 Step 2: Quaternization (Menshutkin Reaction) Intermediate->Step2 Reagent: Alkyl Halide (e.g., Benzyl Chloride) Product Quaternary Ammonium Salt (Cationic Surfactant Precursor) Step2->Product

Caption: Workflow for synthesizing cationic surfactants from a primary amine.

Protocol 1: Synthesis of N,N-dimethyl-5-methyloctan-1-amine (Tertiary Amine Intermediate)

Principle: The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of a primary amine to a tertiary amine using formaldehyde as the source of methyl groups and formic acid as the reducing agent. This one-pot reaction is highly efficient and avoids the formation of quaternary salts that can occur with other methylating agents.

Materials and Equipment:

  • 5-methyloctan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (90%)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-methyloctan-1-amine (0.1 mol).

  • Reagent Addition: While stirring, add formic acid (0.25 mol) followed by the slow addition of aqueous formaldehyde (0.22 mol).

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C using a heating mantle. The reaction will bubble as carbon dioxide evolves. Maintain reflux for 8-12 hours, or until CO₂ evolution ceases.

  • Cooling and Basification: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding 5 M NaOH solution until the pH is >12. Monitor the temperature during this step, as it is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude tertiary amine.

Characterization and Validation:

  • ¹H NMR: The disappearance of the N-H protons and the appearance of a sharp singlet around 2.2-2.3 ppm corresponding to the six protons of the two N-methyl groups confirms the formation of the tertiary amine.

  • FTIR: The disappearance of the N-H stretching bands (typically 3300-3400 cm⁻¹) from the primary amine is indicative of a successful reaction.

Protocol 2: Quaternization to form a Benzalkonium-type Cationic Surfactant

Principle: The Menshutkin reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[9] This Sₙ2 reaction is typically performed in a polar aprotic solvent.

Materials and Equipment:

  • N,N-dimethyl-5-methyloctan-1-amine (from Protocol 1)

  • Benzyl chloride

  • Ethyl acetate or Acetonitrile

  • Reaction vessel with agitator and reflux condenser

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, dissolve the N,N-dimethyl-5-methyloctan-1-amine (0.1 mol) in ethyl acetate (150 mL).

  • Alkylation: Under agitation, add benzyl chloride (0.11 mol) to the vessel at room temperature.[9]

  • Reaction: Heat the mixture to a gentle reflux (approx. 70-80°C) for 6-8 hours. The product will often precipitate out of the solution as it forms.

  • Isolation: Cool the reaction mixture. If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure to obtain the quaternary ammonium salt. Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven.

Parameter Condition Rationale
Solvent Ethyl AcetateA polar aprotic solvent that facilitates the Sₙ2 reaction and often allows for product precipitation.
Temperature 70-80°CProvides sufficient energy to overcome the activation barrier without causing significant side reactions.
Molar Ratio 1:1.1 (Amine:Halide)A slight excess of the alkylating agent ensures complete conversion of the tertiary amine.[9]
Yield (Expected) >90%The Menshutkin reaction is typically high-yielding.

Synthesis of Non-ionic Surfactant Precursors: Amine Ethoxylates

Ethoxylated amines are non-ionic surfactants (or can be cationic at low pH) with excellent emulsifying and dispersing properties.[10] The degree of ethoxylation is a critical parameter that controls the hydrophilic-lipophilic balance (HLB) of the surfactant.

WARNING: This process involves ethylene oxide, a hazardous substance, and should only be performed in specialized high-pressure reactors (autoclaves) by trained personnel.[8]

Conceptual Workflow for Amine Ethoxylation

Start 5-Methyloctan-1-amine Step1 Reaction with Ethylene Oxide (Base Catalyzed) Start->Step1 Catalyst: KOH or NaOH Product Polyoxyethylene Amine (Non-ionic Surfactant Precursor) Step1->Product Control Control Parameters: - Moles of Ethylene Oxide - Temperature & Pressure - Catalyst Concentration Product->Control

Caption: Conceptual workflow for the synthesis of non-ionic amine ethoxylates.

Protocol 3: Base-Catalyzed Ethoxylation (Conceptual)

Principle: The reaction proceeds via the nucleophilic attack of the amine on the strained epoxide ring of ethylene oxide. A strong base catalyst (e.g., KOH) is used to deprotonate the amine or the growing hydroxyethyl chain, increasing its nucleophilicity and accelerating the reaction. The number of ethylene oxide units added can be controlled by stoichiometry.

Materials and Equipment:

  • 5-methyloctan-1-amine

  • Ethylene Oxide (EO)

  • Potassium hydroxide (KOH) catalyst

  • High-pressure autoclave reactor equipped with stirring, heating, cooling, and gas inlet/outlet systems

Step-by-Step Methodology:

  • Reactor Preparation: Charge the autoclave with 5-methyloctan-1-amine and the KOH catalyst (typically 0.1-0.5% by weight).

  • Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.

  • Heating: Heat the mixture to the reaction temperature (typically 120-180°C).

  • EO Addition: Introduce a metered amount of liquid ethylene oxide into the reactor. The pressure will rise. The reaction is highly exothermic and requires careful temperature control.

  • Reaction: The consumption of EO is monitored by a drop in reactor pressure. The reaction is continued until the desired amount of EO has been added and the pressure stabilizes.

  • Purging and Neutralization: After cooling, the reactor is purged again with nitrogen. The catalyst is typically neutralized with an acid (e.g., acetic or phosphoric acid).

Characterization and Validation:

  • ¹H NMR Spectroscopy: The average degree of ethoxylation can be determined by comparing the integral of the terminal methyl protons of the alkyl chain with the integral of the backbone protons of the polyoxyethylene chains (-O-CH₂-CH₂-O-), which appear as a large signal around 3.6 ppm.

  • HLB Value: The hydrophilic-lipophilic balance can be calculated based on the molecular weight of the final product, which is determined by the degree of ethoxylation.

Synthesis of Amphoteric Surfactant Precursors

Amphoteric (or zwitterionic) surfactants contain both a positive and a negative charge in their headgroup, making them exceptionally mild and useful in personal care products.[11] Amine oxides and betaines are two common classes that can be synthesized from the tertiary amine intermediate prepared in Protocol 1.

Pathway to Amphoteric Surfactants

Start N,N-dimethyl-5-methyloctan-1-amine (Tertiary Amine) PathA Oxidation Start->PathA Reagent: H₂O₂ PathB Carboxymethylation Start->PathB Reagent: Sodium Chloroacetate ProductA Amine Oxide PathA->ProductA ProductB Betaine PathB->ProductB

Caption: Synthetic routes to amine oxide and betaine amphoteric surfactants.

Protocol 4: Synthesis of an Amine Oxide

Principle: Tertiary amines are oxidized to amine oxides using a strong oxidizing agent, most commonly hydrogen peroxide.[12] The reaction is typically carried out in an aqueous solution.

Materials and Equipment:

  • N,N-dimethyl-5-methyloctan-1-amine

  • Hydrogen peroxide (30-35% aqueous solution)

  • Water

  • Reaction vessel with stirrer and temperature control

Step-by-Step Methodology:

  • Reaction Setup: Add the tertiary amine (0.1 mol) and water (100 mL) to a reaction vessel.

  • Oxidation: Slowly add hydrogen peroxide (0.11 mol) to the stirred solution. The reaction is exothermic; maintain the temperature between 60-70°C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture for 4-6 hours. The reaction progress can be monitored by testing for the presence of unreacted peroxide.

  • Work-up: Once the reaction is complete, the resulting aqueous solution of the amine oxide can often be used directly. If isolation is required, water can be removed under vacuum.

Characterization and Validation:

  • Potentiometric Titration: Can be used to determine the amount of unreacted tertiary amine.[13]

  • ¹H NMR: A downfield shift of the N-methyl and N-methylene protons compared to the starting tertiary amine indicates the formation of the N-oxide.

Protocol 5: Synthesis of a Betaine

Principle: This synthesis involves the reaction of the tertiary amine with sodium monochloroacetate. The amine's lone pair attacks the carbon bearing the chlorine, displacing the chloride ion and forming the zwitterionic betaine structure.[11][14]

Materials and Equipment:

  • N,N-dimethyl-5-methyloctan-1-amine

  • Sodium monochloroacetate

  • Water

  • Sodium hydroxide (for pH adjustment)

  • Reaction vessel with stirrer, pH meter, and heating

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve sodium monochloroacetate (0.11 mol) in water (150 mL) in the reaction vessel.

  • Amine Addition: Slowly add the tertiary amine (0.1 mol) to the solution.

  • Reaction: Heat the mixture to 80-95°C. Maintain the pH of the solution between 8 and 10 by the controlled addition of a dilute NaOH solution.

  • Completion: Continue the reaction for 4-6 hours until the chloride ion concentration becomes constant, indicating the reaction is complete.

  • Final Product: The resulting aqueous solution contains the betaine surfactant and sodium chloride as a byproduct. This mixture is often used without further purification.

Parameter Condition Rationale
pH Control 8-10Maintaining a slightly alkaline pH prevents protonation of the amine, ensuring it remains a strong nucleophile.
Temperature 80-95°CAccelerates the rate of nucleophilic substitution.[14]
Byproduct NaClThe reaction produces sodium chloride, which is generally compatible with final formulations.
Yield (Expected) >95%This reaction is typically very efficient.

References

  • C
  • Method for the synthesis of amphoteric surfactants.
  • Process for preparing n-alkyl polyhydroxy amines in amine and amine/water solvents and fatty acid amides there
  • Process for preparing n-alkyl polyhydroxy amines and fatty acid amides therefrom in hydroxy solvents.
  • Introduction to C
  • Quaternary ammonium c
  • SAFETY D
  • Synthesis method of quaternized polyoxyethylene fatty amine.
  • Synthesis of N-alkyl diethanolamines via N. Benchchem.
  • MSDS Amine. Resyn Biosciences.
  • Development of Foam Indicator Based on Cationic Surfactant Quaternized Fatty Acid Triethanolamine Ester. Asian Journal of Chemistry.
  • Introduction to Amphoteric Surfactant. Sanyo Chemical.
  • Switchable Nonionic to Cationic Ethoxylated Amine Surfactants for CO 2 Enhanced Oil Recovery in High-Temperature, High-Salinity Carbon
  • 2439-54-5 | N-Methyloctan-1-amine. Ambeed.com.
  • Synthesis and Performance of Bio‐Based Amphoteric Surfactants.
  • FATTY AMINE ETHOXYLATES.
  • N-alkyl amide surfactant and preparation method and application thereof.
  • Methylamine Safety D
  • Amine oxide: synthesis and analysis. Sciforum.
  • Safety D
  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus de l'Académie des Sciences.
  • Synthesis and evaluation of some amine oxide surfactants and their antimicrobial activity.
  • N -Alkyl Amine Synthesis by Catalytic Alcohol Amination.
  • The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. MDPI.
  • Stearyl Amine Ethoxylates: Versatile Industrial Surfactants. Shree Vallabh Chemical.
  • A Technical Guide to Ammonium-Based Surfactants: History, Development, and Applic
  • Ethoxylated amine oxides.
  • Analytical and Testing Methods for Surfactants. OUCI.
  • Application and Characteriz
  • Anionic surfactants based on intermediates of carbohydr
  • The synthesis of fructose-based surfactants.
  • Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. MDPI.
  • Structure and Applic
  • Research on the Synthesis and Application of AminoSulfonic Acid Gemini Surfactant. SciELO.
  • Structure and Applications of Surfactants.
  • 5-Methylhexan-1-amine. PubChem.
  • N-methyloctan-1-amine. ChemBK.

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Application

Introduction: The Strategic Importance of Reductive Amination

An Application Guide to Reductive Amination Methods Involving 5-Methyloctan-1-amine Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Reductive Amination Methods Involving 5-Methyloctan-1-amine

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, for the formation of carbon-nitrogen bonds.[1][2] Recent analyses reveal that at least a quarter of all C-N bond-forming reactions in pharmaceutical development are achieved through this versatile method.[2][3] The reaction's power lies in its ability to reliably construct secondary and tertiary amines from readily available carbonyl compounds (aldehydes and ketones) and a nitrogen source. This one-pot or sequential process involves the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[4][5]

This guide focuses on methods applicable to 5-methyloctan-1-amine, a primary aliphatic amine. Its structure presents a nucleophilic nitrogen atom with moderate steric hindrance, making it an ideal candidate for a range of reductive amination protocols. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent choice, reaction conditions, and purification strategies, providing researchers with the expert insights needed to optimize these critical transformations.

Core Mechanism: A Two-Step Transformation

At its heart, reductive amination is a tandem reaction. Understanding this sequence is critical for troubleshooting and optimization.

  • Imine/Iminium Ion Formation: The primary amine (5-methyloctan-1-amine) nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, yielding an imine. Under the mildly acidic conditions often employed, the imine nitrogen can be protonated to form an iminium ion.[4][6] The iminium ion is significantly more electrophilic than the starting carbonyl compound, a key feature exploited for selective reduction.

  • Reduction: A reducing agent, typically a hydride source or catalytic hydrogenation, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, forming the final, more substituted amine.[4][5]

The choice of reducing agent is paramount, as it must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[7][8]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Amine 5-Methyloctan-1-amine (R'-NH2) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Carbinolamine + Imine Imine Carbinolamine->Imine - H2O Iminium Iminium Ion (More Reactive) Imine->Iminium + H+ Iminium->Imine - H+ Product Secondary Amine Product Iminium->Product ReducingAgent Reducing Agent [H-] ReducingAgent->Iminium Hydride Attack STAB_Workflow Workflow: STAB Reductive Amination Start Combine 5-methyloctan-1-amine & Aldehyde in DCE Stir1 Stir 20 min at RT (Imine Formation) Start->Stir1 AddSTAB Add NaBH(OAc)3 (1.3 eq) Stir1->AddSTAB Stir2 Stir 1-12h at RT AddSTAB->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Monitor->Stir2 Incomplete Quench Quench with sat. NaHCO3 Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-methyloctan-1-amine synthesis

Welcome to the Technical Support & Optimization Portal for Aliphatic Amine Synthesis . As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Optimization Portal for Aliphatic Amine Synthesis . As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-methyloctan-1-amine .

Synthesizing primary aliphatic amines often presents significant chemoselectivity challenges. Whether you are utilizing the reductive amination of 5-methyloctanal or the reduction of 5-methyloctanenitrile, this guide provides field-proven causality, self-validating protocols, and authoritative solutions to maximize your reaction yield.

🔬 Diagnostic Hub: Troubleshooting Common Yield Issues

Q1: During the reductive amination of 5-methyloctanal, my yield of 5-methyloctan-1-amine is capped at 60%, with significant formation of di-(5-methyloctyl)amine. How can I suppress this over-alkylation? Causality & Solution: Over-alkylation is a fundamental kinetic issue. The newly formed primary amine (5-methyloctan-1-amine) is more nucleophilic than the ammonia reagent. It competitively attacks unreacted 5-methyloctanal, forming a secondary imine that subsequently reduces to a secondary amine [[1]](1]. To prevent this, you must manipulate the reaction equilibrium. First, use a massive molar excess of aqueous ammonia (e.g., 50:1 to 70:1 relative to the aldehyde) to outcompete the primary amine 2[2]. Second, employ shape-selective catalysts. For instance, using a Ni-doped MOF like MFM-300(Cr) creates a constrained microenvironment that sterically hinders the bulky secondary imine transition state, driving primary amine selectivity up to 99% 3[3].

Q2: I am reducing 5-methyloctanenitrile using standard batch hydrogenation (Pd/C), but the catalyst deactivates rapidly and conversion stalls. What causes this? Causality & Solution: Nitrile reduction intermediates and the primary amine product strongly adsorb onto noble metal surfaces, effectively poisoning the active catalytic sites and halting turnover 4[4]. To resolve this, transition from a batch reactor to a continuous-flow system using a polysilane/SiO2-supported Pd catalyst, which facilitates rapid product desorption and prevents metal leaching 4[4]. Alternatively, you can bypass transition metals entirely by utilizing a stoichiometric thermal decomposition of ammonia borane ( NH3​−BH3​ ), which generates highly reactive aminodiborane in situ to cleanly reduce the nitrile 5[5].

⚙️ Mechanistic Workflow Visualization

Understanding the kinetic pathways is critical for optimizing your yield. The diagram below illustrates the competing pathways in both synthesis routes.

SynthesisPathways Aldehyde 5-Methyloctanal Imine Imine Intermediate Aldehyde->Imine + NH3, -H2O Nitrile 5-Methyloctanenitrile Target 5-Methyloctan-1-amine Nitrile->Target Catalyst / H2 Imine->Target Reduction (H2) Byproduct Secondary Amine Imine->Byproduct Reduction Target->Imine Nucleophilic Attack

Reaction pathways for 5-methyloctan-1-amine synthesis highlighting over-alkylation risks.

🧪 Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale and a validation checkpoint to confirm systemic integrity before proceeding.

Protocol A: High-Yield Reductive Amination (Earth-Abundant Iron Catalyst)

Reference standard adapted from sustainable Fe-catalyzed amination methodologies2[2].

  • Reactor Charging: Charge a high-pressure autoclave with 5-methyloctanal (1.0 equiv) and an Fe/(N)SiC catalyst (10 mol%).

    • Causality: Specific Fe-N-C coordination environments suppress the competitive direct hydrogenation of the aldehyde to an alcohol, preserving the substrate for imine formation.

  • Ammonia Addition: Add 25% aqueous ammonia (approx. 3.5 mL per 0.5 mmol substrate).

    • Causality: This massive volumetric excess forces the equilibrium toward the primary imine and sterically/electronically outcompetes the product amine from reacting with the aldehyde.

  • Pressurization & Heating: Purge the vessel with N2​ , then pressurize with H2​ to 6.5 MPa. Heat to 130 °C for 20 hours.

    • Causality: High pressure ensures sufficient dissolved H2​ in the aqueous phase to rapidly reduce the transient imine before it can undergo undesirable side reactions.

  • System Validation Checkpoint: Depressurize and sample the organic layer for GC-FID analysis.

    • Validation Logic: A successful run will show <2% 5-methyloctanol (validating selective imine formation) and <5% secondary amine (validating sufficient NH3​ excess). If alcohol is high, the catalyst is over-reducing; if the secondary amine is high, increase the NH3​ :aldehyde ratio in the next batch.

Protocol B: Catalyst-Free Nitrile Reduction (Ammonia Borane Method)

Reference standard adapted from noncatalyzed borane reduction methodologies5[5].

  • Reagent Mixing: In a rigorously inert atmosphere, combine 5-methyloctanenitrile (1.0 equiv) and ammonia borane (1.2 equiv) in a high-boiling ethereal solvent.

    • Causality: Ammonia borane ( NH3​−BH3​ ) acts as both a hydrogen source and a Lewis acid. 1.2 equivalents provide sufficient hydrides because its thermal decomposition utilizes up to 56% of its hydrogen stoichiometrically.

  • Thermal Activation: Heat the mixture to induce the thermal decomposition of ammonia borane.

    • Causality: Heat triggers the release of H2​ and NH3​ , generating highly reactive aminodiborane in situ, which is the active reducing species for the C≡N bond.

  • System Validation Checkpoint: Monitor gas evolution via an attached bubbler.

    • Validation Logic: The reaction is self-indicating. Vigorous bubbling indicates active reduction and aminodiborane generation. The cessation of gas evolution strictly correlates with the depletion of the hydride source. If bubbling stops but TLC shows unreacted nitrile, the system was contaminated with moisture (which prematurely quenches the borane).

📊 Quantitative Yield Data Comparison

Use the table below to select the optimal reaction conditions based on your available equipment and purity requirements.

Synthesis RouteStarting MaterialReagents / CatalystTemp / PressureExpected YieldPrimary Byproduct Risk
Reductive Amination 5-MethyloctanalFe/(N)SiC, aq. NH3​ , H2​ 130 °C / 6.5 MPa85–95%Di-(5-methyloctyl)amine
Reductive Amination 5-MethyloctanalNi/MFM-300(Cr), NH3​ , H2​ 160 °C / 5.0 bar90–99%Di-(5-methyloctyl)amine
Nitrile Reduction 5-MethyloctanenitrileAmmonia Borane ( NH3​−BH3​ )Thermal (Reflux)80–90%Unreacted Nitrile
Nitrile Reduction 5-MethyloctanenitrilePolysilane/SiO2-Pd (Flow)60 °C / 50 kPa>95%Imine intermediate

❓ Frequently Asked Questions (FAQs)

Q: Can I use sodium cyanoborohydride ( NaBH3​CN ) for the reductive amination of 5-methyloctanal at a bench scale? A: Yes. NaBH3​CN is a classic, highly effective reagent because it selectively reduces imines over aldehydes when the reaction is buffered to a slightly acidic pH (pH 5-6) 1[1]. However, for scale-up or drug development manufacturing, catalytic hydrogenation is strictly preferred due to the high toxicity, difficult waste disposal, and cost associated with cyanide-containing borohydrides.

Q: Does the methyl group at the C5 position introduce steric hindrance that affects the reaction yield? A: No. The C5 position is sufficiently remote from the reactive C1 center (the aldehyde or nitrile carbon). The primary yield-limiting factors in this synthesis are electronic kinetics (over-alkylation) and surface-adsorption phenomena on the catalyst, not distal steric bulk.

📚 References

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

troubleshooting solubility issues with 5-methyloctan-1-amine in aqueous media

Introduction Welcome to the technical support guide for 5-methyloctan-1-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous so...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-methyloctan-1-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. 5-methyloctan-1-amine is a primary aliphatic amine with a branched nine-carbon chain. Its significant hydrophobic character presents a common but surmountable hurdle in experimental and developmental workflows that require aqueous media.

This guide provides a structured approach to understanding and troubleshooting these solubility issues. We will delve into the physicochemical properties of the molecule, offer solutions in a direct question-and-answer format, and provide detailed, field-proven protocols to enhance its solubility, ensuring the integrity and success of your experiments.

Understanding the Molecule: Physicochemical Profile

Direct, experimentally-derived data for 5-methyloctan-1-amine is not extensively published. Therefore, to ground our troubleshooting strategies in solid chemical principles, we will use its closest linear analog, 1-octylamine (n-octylamine) , as a reference. The methyl branch in 5-methyloctan-1-amine is expected to have a minor impact on these core properties compared to the dominant effect of the long alkyl chain.

Table 1: Physicochemical Properties of 1-Octylamine (CAS: 111-86-4)

PropertyValueSignificance for Aqueous SolubilitySource(s)
Molecular Formula C₈H₁₉N-[1][2]
Molecular Weight 129.24 g/mol -[1][2]
Appearance Clear to yellow liquidIndicates it is not a solid salt at room temperature.[1][3]
Water Solubility ~0.2 - 0.32 g/L (20-25 °C)Extremely low, confirming its hydrophobic nature.[1][4][5][1][4][5]
pKa 10.65 (at 25 °C)The pH at which 50% of the amine is protonated (ionized). Crucial for pH-based solubilization strategies.[1][3][4][1][3][4]
logP (octanol/water) 3.1 - 3.46A high value indicates strong lipophilicity and preference for non-polar environments over water.[1][2][1][2]

The combination of a long, "greasy" alkyl chain (high logP) and a basic amine group (pKa ~10.65) is the primary driver of the observed solubility behavior.[6][7] The molecule is a weak base and exists predominantly in its poorly soluble, uncharged form in neutral or basic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I added 5-methyloctan-1-amine directly to my neutral buffer (e.g., PBS pH 7.4) and it won't dissolve. I see an oily film on the surface. What is happening?

A1: This is expected behavior. 5-methyloctan-1-amine is a weak base with a pKa around 10.65.[1][3][4] At a neutral pH of 7.4, the amine group (-NH₂) is overwhelmingly in its un-ionized (unprotonated) state, which is highly hydrophobic and insoluble in water.[1] The oily film you observe is the undissolved, free base form of the amine, which is less dense than water.[1][3] As the length of the hydrocarbon chain on an amine increases, its aqueous solubility dramatically decreases.[6][8][9]

Q2: How can I use pH to improve the solubility of my compound?

A2: You can significantly increase the aqueous solubility by converting the amine into its protonated salt form (an alkylammonium salt).[10][11] By lowering the pH of the solution to be at least 2 pH units below the pKa (~10.65), you can ensure that >99% of the amine molecules are in their charged, and therefore much more water-soluble, R-NH₃⁺ form. This is a direct application of the Henderson-Hasselbalch equation.[12][13][14] The most effective method is to prepare a concentrated, low-pH stock solution, which can then be diluted into your final assay buffer. See Protocol 1 for a detailed methodology.

Q3: My compound dissolves in an acidic solution, but it precipitates when I dilute it into my final, neutral pH assay buffer. Why does this happen and how can I prevent it?

A3: This occurs when the final pH of the assay buffer is not low enough to keep the amine protonated. When you add the acidic stock to the larger volume of neutral buffer, the pH of the final solution rises. If this final pH is close to or above the pKa, the soluble R-NH₃⁺ salt converts back to the insoluble R-NH₂ free base, causing it to precipitate. To prevent this, you either need to ensure the final concentration of your compound is below its solubility limit at the final pH, or consider alternative formulation strategies like co-solvents or cyclodextrins that do not rely solely on pH.

Q4: What is the maximum percentage of a co-solvent like DMSO or ethanol I can use?

A4: This is highly dependent on the tolerance of your specific biological assay.[15] Many cell-based assays are sensitive to organic solvents, with DMSO concentrations typically kept below 0.5% (v/v) to avoid cytotoxicity. Some enzymatic assays might tolerate higher concentrations. It is critical to run a vehicle control experiment, where you test the effect of the co-solvent alone (at the same final concentration used for your compound) on your assay system to rule out any artifacts.

Q5: When should I consider using cyclodextrins?

A5: Cyclodextrins are an excellent choice when pH modification is not compatible with your experiment or when the tolerance for organic co-solvents is very low.[15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate the hydrophobic alkyl chain of 5-methyloctan-1-amine, forming a water-soluble "inclusion complex".[18][19] This method is particularly useful for in vivo studies or sensitive cell culture applications.[20]

Troubleshooting Strategies & Experimental Protocols

This section provides detailed methodologies to overcome the solubility challenges of 5-methyloctan-1-amine.

Strategy 1: pH Adjustment (Salt Formation)

Mechanism: This is the most direct method for solubilizing basic amines. By adding a stoichiometric equivalent of acid, the poorly soluble free base (R-NH₂) is converted into a highly soluble alkylammonium salt (R-NH₃⁺Cl⁻). The Henderson-Hasselbalch equation for a weak base governs this equilibrium.[13][21]

pH = pKa + log([R-NH₂]/[R-NH₃⁺])

To ensure >99% of the compound is in the protonated (R-NH₃⁺) form, the pH of the solution should be at least two units below the pKa. For 5-methyloctan-1-amine (pKa ≈ 10.65), a stock solution pH of ≤ 8.5 is required, though preparing a stock at a much lower pH (e.g., pH 2-4) provides a greater margin of safety against precipitation upon dilution.

G cluster_0 pH vs. Ionization State cluster_1 Equilibrium at pKa ≈ 10.65 Uncharged R-NH₂ (Free Base) Poorly Soluble Charged R-NH₃⁺ (Ammonium Salt) Highly Soluble Uncharged->Charged Add Acid (H⁺) (Decrease pH) Charged->Uncharged Add Base (OH⁻) (Increase pH) Equilibrium At pH = pKa, [R-NH₂] = [R-NH₃⁺]

Caption: pH-dependent equilibrium of 5-methyloctan-1-amine.

Protocol 1: Preparation of an Acidic Stock Solution
  • Calculate Molar Equivalents: Determine the molar amount of 5-methyloctan-1-amine you wish to dissolve.

  • Prepare Acid Solution: Prepare a solution of 1.0 M Hydrochloric Acid (HCl) in water or a suitable buffer.

  • Dissolution: In a glass vial, add the calculated volume of 5-methyloctan-1-amine.

  • Acidification: Slowly, while vortexing, add 1.0 to 1.1 molar equivalents of the 1.0 M HCl solution. The solution may warm slightly due to the exothermic neutralization reaction.[3]

  • Dilution & pH Check: Add pure water or your desired buffer to reach the target stock concentration (e.g., 100 mM). The solution should become clear. Verify that the final pH is acidic (e.g., pH < 6) using a pH meter or pH paper.

  • Storage: Store the stock solution at 4°C or -20°C. Always visually inspect for precipitation before use.

  • Application: When diluting into your final assay medium, account for the slight pH change and ensure the final concentration is well below the solubility limit at the final pH.

Strategy 2: Use of Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[15] Common choices for biological experiments include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol. DMSO is also common but often reserved for initial high-concentration stocks due to its potential for assay interference.[15]

Protocol 2: Co-solvent Stock Preparation and Use
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-methyloctan-1-amine (e.g., 100 mg/mL or ~775 mM) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[15]

  • Serial Dilution (Optional): If needed, create a serial dilution series from this primary stock using 100% of the same co-solvent.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the co-solvent stock to the wells of your assay plate.

  • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of the co-solvent should be kept constant across all wells and ideally below 5% to minimize effects on the assay.[15]

  • Vehicle Control: Critically, prepare control wells containing the same final concentration of the co-solvent (e.g., PEG 400) without the compound to measure any background effects of the solvent itself.

Strategy 3: Use of Cyclodextrins

Mechanism: Cyclodextrins (CDs) are toroidal-shaped molecules that encapsulate the lipophilic portion of a guest molecule within their hydrophobic core, while their hydrophilic exterior allows the entire inclusion complex to be water-soluble.[16][17][19] This is a powerful technique for increasing solubility without using organic solvents or drastic pH changes.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.

G cluster_0 Cyclodextrin Encapsulation Amine R-NH₂ (Hydrophobic Chain) Complex Water-Soluble Inclusion Complex Amine->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation within a cyclodextrin cavity.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare CD Solution: Make a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in PBS). Gently warm and stir until the cyclodextrin is fully dissolved.

  • Add Amine: While stirring the CD solution, add the 5-methyloctan-1-amine (as a neat oil or a concentrated organic stock that can be evaporated).

  • Complexation: Seal the container and stir or shake the mixture at room temperature for 24-48 hours. Sonication can sometimes expedite the process.

  • Clarification: After incubation, the solution should be clear. If any undissolved material remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and use the clear supernatant.

  • Concentration Determination: The actual concentration of the solubilized compound should be determined analytically (e.g., by HPLC or LC-MS) as the efficiency of complexation may not be 100%.

Summary of Troubleshooting Strategies

The optimal solubilization method depends on the specific requirements of your experiment, particularly its tolerance to pH changes and organic solvents.

G Start Start: Compound (R-NH₂) does not dissolve in aqueous buffer CheckpH Is pH modification allowed in the assay? Start->CheckpH UsepH Use Strategy 1: Prepare acidic stock (R-NH₃⁺) CheckpH->UsepH Yes CheckCoSolvent Is a low % of organic co-solvent tolerated? CheckpH->CheckCoSolvent No Success Success: Solubilized Compound UsepH->Success UseCoSolvent Use Strategy 2: Prepare stock in PEG 400, Ethanol, etc. CheckCoSolvent->UseCoSolvent Yes UseCD Use Strategy 3: Cyclodextrin (HP-β-CD) Inclusion Complex CheckCoSolvent->UseCD No UseCoSolvent->Success UseCD->Success Control Crucial Step: Run vehicle/excipient controls in parallel! Success->Control

Caption: Troubleshooting workflow for solubility issues.

Table 2: Comparison of Solubilization Techniques

TechniqueMechanismProsConsBest For
pH Adjustment Forms a soluble salt (R-NH₃⁺)High solubility increase, simple, inexpensive.Requires acidic pH, may precipitate on dilution, potential for pH to affect assay.Initial screening, biochemical assays tolerant of lower pH.
Co-solvents Reduces solvent polarityEasy to prepare, effective for many compounds.Potential for solvent toxicity/interference in assays, must run vehicle controls.[15]In vitro assays where solvent tolerance has been established.
Cyclodextrins Encapsulation (Inclusion Complex)Avoids organic solvents and pH extremes, generally low toxicity.[15]More complex preparation, may require analytical validation of concentration, can be more expensive.Cell-based assays, in vivo studies, formulations where other excipients are undesirable.
Surfactants Micellar SolubilizationHigh solubilizing capacity.Can interfere with biological membranes and protein activity, complex behavior.Specific formulations, not generally a first-line choice for biological assays.

References

  • Complex formation between α-cyclodextrin and amines in water and DMF solvents. (1996). Journal of Solution Chemistry. [Link]

  • OCTYL AMINE. Ataman Kimya. [Link]

  • Octylamine CAS:111-86-4. Jinan Future chemical Co.,Ltd. [Link]

  • Handerson And Hasselbalch Equation. Wax Studios. [Link]

  • Evidence for the Formation of Gas-Phase Inclusion Complexes with Cyclodextrins and Amino Acids. (2000). Journal of the American Chemical Society. [Link]

  • Octylamine CAS 111-86-4. BOSS CHEMICAL. [Link]

  • Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. (2024). Molecules. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014). PharmaXChange.info. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2021). Journal of Molecular Liquids. [Link]

  • Why do longer amines have less solubility than shorter amines? (2019). Reddit r/askscience. [Link]

  • Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. (2015). RSC Advances. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Octylamine. PubChem, National Institutes of Health. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). Molecules. [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • 5.3 Amine Protonation. Introductory Organic Chemistry, Open Oregon Educational Resources. [Link]

  • 7.3 Solubility of Amines.Source unavailable.
  • The Significance of Acid/Base Properties in Drug Discovery. (2012). British Journal of Pharmacology. [Link]

  • Solubility and pH of amines. ISSR. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). Pharmaceutics. [Link]

  • Enhanced solubilization using extended chain surfactants.
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). Energies. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. [Link]

  • Solubility of Alkyl Amine Surfactants in Mixed Gas and Pure CO2 Environments. (2017). Journal of Chemical & Engineering Data. [Link]

  • 2-Octylamine. PubChem, National Institutes of Health. [Link]

  • Chemical Properties of 1-Octanamine (CAS 111-86-4). Cheméo. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2012). Journal of Advanced Pharmacy Education and Research. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. [Link]

  • CHAPTER 2: Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. (2022). ResearchGate. [Link]

  • Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2011). International Journal of PharmTech Research. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Cross-Coupling Reactions for 5-Methyloctan-1-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center dedicated to the successful C-N cross-coupling of 5-methyloctan-1-amine. This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the successful C-N cross-coupling of 5-methyloctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically demanding primary alkylamines. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The cross-coupling of primary alkylamines, particularly those with steric bulk like 5-methyloctan-1-amine, presents a unique set of challenges compared to less hindered or aromatic amines.[1][2] Success hinges on carefully selecting a catalytic system that can navigate a delicate balance of reactivity to favor the desired C-N bond formation over competing side reactions.[3][4] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting aryl halide. What are the primary factors to investigate?

This is the most common issue and typically points to a suboptimal catalyst system or reaction conditions for this specific substrate class. The key is to ensure the catalytic cycle is operating efficiently, from oxidative addition to reductive elimination.

Possible Causes & Recommended Solutions:

  • Inappropriate Ligand Choice: The single most critical parameter for coupling hindered primary amines is the ligand.[1][2] Standard ligands like DPEPhos or BINAP may be ineffective.[5] You require a ligand designed to promote the key steps of the catalytic cycle for challenging substrates.

    • Expert Insight: Bulky, electron-rich dialkylbiaryl monophosphine ligands are the state-of-the-art for this transformation.[3][6] Ligands like BrettPhos , RuPhos , or XPhos are designed to stabilize the monoligated palladium species, which is highly active.[3][7] This steric bulk accelerates reductive elimination, outcompeting side reactions like beta-hydride elimination.[3][4] For particularly challenging aryl chlorides, highly active ligands like RockPhos may be necessary.[8]

  • Suboptimal Base: The base's role is to deprotonate the amine-palladium complex to form the palladium amide intermediate.[3] Its strength and solubility are critical.

    • Expert Insight: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required for primary alkylamines.[9] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, but they may require higher temperatures or more active catalysts.[8][9]

  • Inadequate Solvent: The solvent must fully dissolve the reagents (especially the palladium complex) and be stable at the required reaction temperature.

    • Expert Insight: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices for Buchwald-Hartwig aminations.[10][11][12] Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction rate.[12] Ensure your solvent is rigorously dried, as water can lead to catalyst deactivation and side reactions.[8][13]

  • Use of Precatalysts: Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species, which can be inefficient.

    • Expert Insight: We strongly recommend using well-defined, air-stable palladium precatalysts, such as the BrettPhos Pd G3 or RuPhos Pd G3 precatalysts.[8][9] These complexes rapidly and quantitatively generate the active monoligated Pd(0) catalyst under the reaction conditions, leading to more reliable and reproducible results.[8]

Q2: My main side product is the hydrodehalogenated arene (Ar-H). How can I minimize this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[8][13] It arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[13]

Mitigation Strategies:

  • Rigorously Anhydrous Conditions: Water is a primary source for the formation of Pd-H species.[8][13] Ensure all reagents, solvents, and glassware are scrupulously dried. Use fresh, anhydrous solvents.

  • Optimize the Base: While strong bases are needed for amine deprotonation, they can sometimes promote pathways leading to Pd-H formation. If hydrodehalogenation is severe, consider screening a weaker base like Cs₂CO₃ or K₃PO₄.[8]

  • Lower the Temperature: Higher temperatures can sometimes accelerate the rate of hydrodehalogenation more than the desired C-N coupling.[8] Once the reaction is initiated, try reducing the temperature to the minimum required to sustain catalysis (e.g., from 100 °C to 80 °C).

  • Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. The highly active dialkylbiarylphosphine ligands generally favor the desired C-N bond formation.[3]

Q3: I am trying to couple 5-methyloctan-1-amine with an aryl chloride and the reaction is failing. What should I change?

Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the high strength of the C-Cl bond.[5] Oxidative addition of Pd(0) into the Ar-Cl bond is often the rate-limiting step and requires a highly active catalyst.

Key Adjustments for Aryl Chlorides:

  • Use a Specialized, Highly Active Ligand: This is non-negotiable for aryl chlorides. Ligands from the Buchwald dialkylbiarylphosphine class are essential. BrettPhos and XPhos are excellent starting points.[9][14] For particularly unreactive aryl chlorides, more electron-rich and bulky ligands may be required.

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol % to 3-5 mol % can be effective.[8]

  • Elevate Reaction Temperature: Higher temperatures (e.g., 100-110 °C in toluene or dioxane) are often necessary to facilitate the difficult oxidative addition step.[9]

  • Ensure a Strong Base: A strong base like NaOtBu is almost always required to achieve sufficient reactivity with aryl chlorides.[9]

Data Summary & Recommended Starting Conditions

For systematic optimization, screen a matrix of conditions. The following table provides a validated starting point and parameters for screening.

ParameterRecommended Starting PointScreening VariablesRationale & Reference
Pd Precatalyst BrettPhos Pd G3 (2 mol %)RuPhos Pd G3, XPhos Pd G3Provides rapid, reliable generation of the active monoligated Pd(0) catalyst, crucial for hindered amines.[8][9]
Ligand:Pd Ratio 1:1 (using precatalyst)1.2:1 (if using separate Pd source and ligand)Precatalysts have a built-in 1:1 ratio. A slight excess of ligand can sometimes stabilize the catalyst if not using a precatalyst.[9]
Base NaOtBu (1.5 equiv)LHMDS, K₃PO₄, Cs₂CO₃Strong bases are typically needed for primary alkylamines. Weaker inorganic bases may reduce side reactions at the cost of reactivity.[8][9]
Solvent Toluene (0.5 M)1,4-DioxaneAprotic, non-polar solvents are standard. Ensure they are anhydrous.[10][11]
Temperature 100 °C80 °C, 110 °CTemperature must be sufficient for catalysis but excessive heat can promote side reactions.[8]
Amine 5-methyloctan-1-amine (1.2 equiv)1.5 equivA slight excess of the amine is standard. Ensure high purity.[9]

Experimental Protocols

General Protocol for Cross-Coupling of an Aryl Bromide with 5-Methyloctan-1-amine

This protocol is a robust starting point for your experiments.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 5-methyloctan-1-amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (2.0 mL)

  • Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl bromide (if solid), BrettPhos Pd G3 precatalyst, and NaOtBu to the reaction vial.

  • Reagent Addition: Add the magnetic stir bar. If the aryl bromide is a liquid, add it via syringe, followed by the 5-methyloctan-1-amine and finally the anhydrous toluene.

  • Reaction Setup: Seal the vial tightly with the PTFE-lined cap. If not in a glovebox, evacuate and backfill the vial with inert gas three times.

  • Heating & Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Work-up: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench by adding water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-5-methyloctan-1-amine.

Visualized Workflows & Mechanisms

The Buchwald-Hartwig Catalytic Cycle & Competing Pathways

The following diagram illustrates the primary catalytic cycle for the amination reaction and highlights where common side reactions, such as hydrodehalogenation and β-hydride elimination, can occur. The efficiency of the desired cycle is highly dependent on the ligand's ability to promote reductive elimination.[3][4]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X (Oxidative Addition) amide_complex L-Pd(II)(Ar)(NRH) oa_complex->amide_complex + RNH₂ pd_hydride L-Pd(II)(H)(X) Palladium Hydride oa_complex->pd_hydride deprotonation L-Pd(II)(Ar)(NR⁻) Amido Complex amide_complex->deprotonation + Base - HB⁺X⁻ product Ar-NHR Desired Product deprotonation->product (Reductive Elimination) beta_elim β-Hydride Elimination deprotonation->beta_elim Slow Reductive Elimination product->pd0 Regenerates Catalyst dehalogenation Ar-H Hydrodehalogenation pd_hydride->dehalogenation Reductive Elimination imine Imine Product beta_elim->imine caption Fig 1. Buchwald-Hartwig Catalytic Cycle and Side Reactions.

Fig 1. Buchwald-Hartwig Catalytic Cycle and Side Reactions.
Troubleshooting Decision Workflow

When a reaction fails, a systematic approach is crucial. This decision tree provides a logical workflow for troubleshooting common issues encountered during the cross-coupling of 5-methyloctan-1-amine.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_catalyst Is Ligand Appropriate? (e.g., BrettPhos, RuPhos) check_conversion->check_catalyst Yes conversion_ok Good Conversion check_conversion->conversion_ok No check_base Is Base Strong Enough? (e.g., NaOtBu) check_catalyst->check_base check_conditions Are Conditions Anhydrous? Is Temp ≥ 100°C? check_base->check_conditions optimize_catalyst Action: Screen alternative bulky phosphine ligands. Use a G3 precatalyst. check_conditions->optimize_catalyst optimize_base Action: Switch to NaOtBu or LHMDS. check_conditions->optimize_base optimize_conditions Action: Use fresh anhydrous solvent. Increase temperature. check_conditions->optimize_conditions check_side_products Major Side Products? conversion_ok->check_side_products dehalogenation Hydrodehalogenation (Ar-H)? check_side_products->dehalogenation Yes success Successful Coupling check_side_products->success No other_byproducts Other Byproducts? dehalogenation->other_byproducts No fix_dehalogenation Action: Ensure anhydrous conditions. Lower temp. Screen weaker base (K₃PO₄). dehalogenation->fix_dehalogenation analyze_byproducts Action: Characterize byproducts (GC-MS, NMR). Re-evaluate ligand choice to accelerate reductive elimination. other_byproducts->analyze_byproducts caption Fig 2. Logical workflow for troubleshooting amination reactions.

Fig 2. Logical workflow for troubleshooting amination reactions.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Science Foundation. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. OUCI. [Link]

  • Palladium-Catalyzed Amination of Aryl Sulfides with Aliphatic Amines. Kyoto University Research Information Repository. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Aryl
  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. PMC. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Oxidative Amination of Unactivated Olefins with Primary Aliphatic Amines. Journal of the American Chemical Society. [Link]

  • Cross-Coupling Reactions Guide. MilliporeSigma. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Nature. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cu-Catalyzed Cross-Coupling Reactions.
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC. [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Journal Article].
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]

Sources

Optimization

preventing oxidation and degradation of 5-methyloctan-1-amine during storage

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 5-methyloctan-1-amine. By understanding the chemical nature o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 5-methyloctan-1-amine. By understanding the chemical nature of this primary aliphatic amine and its susceptibility to degradation, you can ensure the long-term integrity and reliability of your samples for experimental use. This document is structured to provide both quick answers through FAQs and in-depth solutions in the troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 5-methyloctan-1-amine degradation during storage?

The primary degradation pathway for 5-methyloctan-1-amine, like other primary aliphatic amines, is oxidation.[1][2][3] This process is primarily initiated by atmospheric oxygen and can be accelerated by exposure to light, heat, and certain metal ions. The lone pair of electrons on the nitrogen atom makes the amine susceptible to attack by oxidizing agents.

Q2: What are the visible signs of degradation?

Degradation of 5-methyloctan-1-amine may manifest as a noticeable color change, often to yellow or brown. You might also observe the formation of precipitates or a change in the material's viscosity. A change in odor could also indicate the formation of degradation byproducts.

Q3: What is the ideal storage temperature for 5-methyloctan-1-amine?

To minimize degradation, 5-methyloctan-1-amine should be stored in a cool environment. Generally, temperatures below 30°C (86°F) are recommended to maintain stability and reduce volatility.[4] For long-term storage, refrigeration (2-8°C) is advisable.

Q4: What type of container should I use for storage?

It is crucial to use containers made of compatible materials that do not react with amines.[4] High-density polyethylene (HDPE) or glass containers are suitable choices.[4] Ensure the container is tightly sealed to prevent exposure to air and moisture.[4] Avoid containers made of copper, aluminum, zinc, or their alloys, as they can be corroded by amines.[5]

Q5: How can I prevent oxidation during storage?

The most effective method to prevent oxidation is to displace oxygen from the storage container. This can be achieved by blanketing the amine with an inert gas such as nitrogen or argon.[6][7][8] This process, known as inert gas purging, significantly reduces the risk of oxidative degradation.[6][8]

Q6: Are there any chemical additives that can prevent degradation?

While the use of antioxidants is a common strategy for preventing oxidation in many organic compounds, their application to pure amines for research purposes should be approached with caution as they may interfere with downstream applications. Aromatic amines and hindered phenols are known antioxidants, but their compatibility and potential for introducing impurities must be considered.[9][10][11][12] For most laboratory applications, proper physical storage conditions are the preferred method of preservation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of 5-methyloctan-1-amine, providing potential causes and actionable solutions.

Issue 1: The 5-methyloctan-1-amine has turned yellow/brown.
  • Potential Cause: This is a classic indicator of oxidation. The color change is likely due to the formation of oxidized species and polymeric byproducts.

  • Troubleshooting Steps:

    • Assess the Extent of Degradation: A slight color change may not significantly impact all applications. However, for sensitive experiments, the purity should be verified.

    • Analytical Verification (Optional but Recommended):

      • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[13][14][15] Common degradation products of primary amines can include aldehydes, nitriles, and N-oxides.[16][17][18][19]

    • Purification (If Necessary): If the purity is compromised, consider purification by distillation under reduced pressure. This should be performed with care due to the flammable nature of the amine.

    • Implement Preventative Storage: For the remaining and future samples, immediately transfer to a clean, dry, amber glass bottle, purge with nitrogen or argon, and store in a refrigerator.

Issue 2: I've observed a precipitate in my stored 5-methyloctan-1-amine.
  • Potential Cause: Precipitate formation can result from several factors:

    • Advanced Degradation: Polymeric degradation products may be insoluble in the amine.

    • Moisture Contamination: Amines are hygroscopic and can absorb moisture from the air, which can lead to the formation of hydrates or facilitate other degradation reactions.[4]

    • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamate salts, which may precipitate.

  • Troubleshooting Steps:

    • Isolate and Analyze the Precipitate: If possible and safe, separate the precipitate and analyze it (e.g., by FTIR or NMR) to determine its identity.

    • Check for Water Content: Use Karl Fischer titration to determine the water content of the liquid phase.

    • Filtration: If the liquid phase is still deemed usable, it can be filtered to remove the precipitate. However, the presence of soluble impurities is still a concern.

    • Improve Storage Conditions:

      • Ensure the storage container has a tight-fitting cap with a good seal.

      • Store in a desiccator or a dry cabinet to minimize moisture ingress.[4]

      • Purge with a dry inert gas before sealing.

Issue 3: My experimental results are inconsistent when using an older batch of 5-methyloctan-1-amine.
  • Potential Cause: Inconsistent results are a strong indication of a change in the purity and potency of the reagent due to degradation. The presence of impurities can lead to side reactions or inhibition of the desired reaction.

  • Troubleshooting Steps:

    • Purity Re-evaluation: Do not assume the purity stated on the original label is still accurate. Re-analyze the older batch using a suitable analytical method (GC, HPLC, or NMR).

    • Compare with a New Batch: If possible, acquire a new, unopened batch of 5-methyloctan-1-amine and run a side-by-side comparison in your experiment.

    • Review Handling Procedures: Ensure that every time the stock container is opened, it is promptly sealed after dispensing and ideally purged with an inert gas.

Data Summary and Protocols

Table 1: Recommended Storage Conditions for 5-Methyloctan-1-amine
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) for long-term storage; Below 30°C for short-term.[4]Reduces reaction rates of degradation pathways.
Atmosphere Inert (Nitrogen or Argon).[6][7][8]Prevents oxidation by displacing oxygen.
Container Amber Glass or High-Density Polyethylene (HDPE).[4][5]Inert materials that prevent reaction and light exposure.
Moisture Store in a dry environment, use desiccants if necessary.[4]Amines are hygroscopic; moisture can lead to byproducts.[4]
Light Store in the dark or in an amber container.Light can catalyze oxidative reactions.
Protocol 1: Inert Gas Purging for Long-Term Storage

Objective: To create an oxygen-free environment in the storage container to prevent oxidation.

Materials:

  • Container of 5-methyloctan-1-amine

  • Source of high-purity nitrogen or argon gas with a regulator

  • Tubing

  • A long needle or cannula

  • A second, shorter needle for venting

Procedure:

  • Work in a well-ventilated fume hood.

  • Puncture the container's septum or cap with the long needle connected to the inert gas supply and the shorter vent needle.

  • Ensure the long needle outlet is below the surface of the headspace but above the liquid level.

  • Gently bubble the inert gas through the headspace for 5-10 minutes to displace the air. The vent needle will allow the displaced air to exit.

  • Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of the inert gas.

  • Quickly seal the container tightly.

  • For added protection, wrap the cap with parafilm.

Visualizing Degradation and Prevention

Diagram 1: Simplified Oxidation Pathway of a Primary Amine

OxidationPathway Amine R-CH2-NH2 (5-Methyloctan-1-amine) Oxygen O2, Light, Heat Intermediate Reactive Intermediates Amine->Intermediate + O2 Aldehyde R-CHO (Aldehyde) Intermediate->Aldehyde Nitrile R-CN (Nitrile) Intermediate->Nitrile N_Oxide R-CH2-NH-OH (Hydroxylamine) -> N-Oxide Intermediate->N_Oxide

Caption: Oxidative degradation of a primary amine.

Diagram 2: Troubleshooting Workflow for Amine Degradation

TroubleshootingWorkflow Start Observe Signs of Degradation (Color change, precipitate, etc.) Assess Assess Severity & Impact on Application Start->Assess Analyze Perform Analytical Chemistry? (GC-MS, HPLC, NMR) Assess->Analyze Purify Purify (e.g., Distillation) or Discard Analyze->Purify Yes NewBatch Use a New, Verified Batch Analyze->NewBatch No Implement Implement Corrective Storage (Inert gas, low temp, dark) Purify->Implement End Proceed with Experiment Implement->End NewBatch->Implement

Caption: Decision-making for degraded amine samples.

References

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of a primary amine by an amine... Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • N/A. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • N/A. (n.d.). Oxidation of Amines. Retrieved from [Link]

  • Schlegel Group. (n.d.). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Retrieved from [Link]

  • Bobbit, J. M., et al. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters. Retrieved from [Link]

  • Wang, L., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • Tintoll. (2026, January 2). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Retrieved from [Link]

  • PubMed. (2021, February 5). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]

  • Environmental Science: Water Research & Technology. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]

  • N/A. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • PubMed. (2001, November 15). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • MDPI. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved from [Link]

  • Valence Surface Technologies. (2024, May 31). What Causes Oxidation And How Can It Be Prevented? Retrieved from [Link]

  • S. B. S. Government College, Hili. (n.d.). Aliphatic amines. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexan-1-amine. Retrieved from [Link]

  • Air Products. (2015, March 17). ANCAMINE® 2904 Curing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). WO1993020168A1 - A method of controlling the oxidation of chemicals during storage using noble gases.
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]

  • Britannica. (2026, February 19). Amine. Retrieved from [Link]

  • Giraffy Co. (2026, March 7). How to Reduce Oxidation in Stored Fruits and Vegetables. Retrieved from [Link]

  • Scribd. (2001, December 7). Overview of Aliphatic Amines. Retrieved from [Link]

  • Presscon. (n.d.). Oxidation Prevention & Inertization. Retrieved from [Link]

  • The Global Organization for EPA and DHA Omega-3s. (2017, September 12). Best Practice Guidelines: Oxidation Control. Retrieved from [Link]

  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methylhexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-methyloctan-1-amine. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

Sources

Troubleshooting

purification methods for 5-methyloctan-1-amine reaction mixtures

Welcome to the Technical Support Center for Amine Synthesis and Purification. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amine Synthesis and Purification. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 5-methyloctan-1-amine .

Because 5-methyloctan-1-amine is a primary aliphatic amine with a branched, 9-carbon lipophilic chain, its purification from complex reaction mixtures (such as those generated via reductive amination or nitrile reduction) requires specific physicochemical strategies. This guide bypasses generic advice to focus on the mechanistic causality behind each purification technique, ensuring your protocols are robust, reproducible, and self-validating.

Purification Workflow for 5-Methyloctan-1-amine

To establish a baseline for our troubleshooting, below is the standard decision-tree workflow for isolating pure 5-methyloctan-1-amine from a crude reaction mixture.

AminePurification Start Crude Reaction Mixture (5-methyloctan-1-amine + Impurities) ABE Acid-Base Extraction (HCl then NaOH) Start->ABE OrgWaste Organic Waste (Neutral/Acidic Impurities) ABE->OrgWaste Organic Layer CrudeAmine Enriched Free Base Amine ABE->CrudeAmine Aqueous Layer (Basified & Extracted) Decision Purity Assessment (GC-MS / NMR) CrudeAmine->Decision Distill Vacuum Distillation (Remove trace volatiles) Decision->Distill Minor impurities Chroma Flash Chromatography (Silica + 1-5% Et3N) Decision->Chroma Complex mixture Pure Pure 5-methyloctan-1-amine (>99% Purity) Distill->Pure Chroma->Pure

Figure 1: Decision-tree workflow for the purification of 5-methyloctan-1-amine.

FAQ & Troubleshooting Guide

Section 1: Liquid-Liquid Acid-Base Extraction

Q: Why does my 5-methyloctan-1-amine remain contaminated with neutral starting materials (like 5-methyloctanal) even after an aqueous wash?

The Causality: 5-methyloctan-1-amine is highly lipophilic. A simple water wash will not partition the free-base amine into the aqueous layer. To separate the amine from neutral or acidic organic impurities, you must exploit its ionizable nature. By treating the mixture with an aqueous acid, the primary amine is protonated to form an ammonium salt ( RNH3+​Cl− ). This ionic species is highly water-soluble, forcing it into the aqueous phase, while unreacted neutral lipophilic compounds remain in the organic phase[1]. Once separated, the aqueous layer is basified to deprotonate the amine back to its neutral, organic-soluble free-base form[2].

Validated Protocol: Acid-Base Extraction of Aliphatic Amines

  • Initial Solvation: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or hexanes). Hexanes are preferred here because the 9-carbon chain of 5-methyloctan-1-amine makes its hydrochloride salt slightly soluble in more polar solvents like dichloromethane (DCM).

  • Acidification (Extraction): Transfer to a separatory funnel. Add an equal volume of 1.0 M HCl. Shake vigorously and vent. The acid converts the amine to its water-soluble hydrochloride salt[1].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated amine) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer once more with fresh hexanes to remove any lingering neutral lipophilic impurities. Discard the organic layers (waste)[2].

  • Basification: Cool the aqueous layer in an ice bath (the neutralization is exothermic). Slowly add 3.0 M NaOH dropwise while stirring until the solution is strongly basic (pH > 12, verify with pH paper). The solution will become cloudy as the free-base 5-methyloctan-1-amine oils out[2].

  • Final Extraction: Extract the basified aqueous layer twice with diethyl ether or MTBE. The neutral amine will partition into the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched primary amine.

Section 2: Flash Column Chromatography

Q: When I attempt to purify my crude 5-methyloctan-1-amine on standard silica gel, I observe severe band tailing, streaking, and poor mass recovery. How do I fix this?

The Causality: Standard silica gel ( SiO2​ ) surfaces are coated with acidic silanol groups ( Si−OH ). Primary aliphatic amines possess a highly localized lone pair of electrons on the nitrogen atom, which acts as a strong Lewis base. This results in intense, irreversible hydrogen bonding and acid-base interactions between the amine and the silica stationary phase. To resolve this, you must dynamically neutralize the acidic silanols by adding a volatile, sacrificial tertiary amine—such as triethylamine (Et3N)—to your mobile phase[3]. Triethylamine outcompetes the primary amine for the active silanol sites, allowing your target compound to elute as a sharp, symmetrical band[4].

Validated Protocol: Triethylamine-Modified Silica Chromatography

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% to 5% (v/v) Triethylamine to the mobile phase[3].

  • Column Equilibration (Critical Step): Pack your silica column and flush it with at least 3 column volumes (CV) of the Et3N-modified mobile phase. Self-validation check: You must ensure the silica is fully saturated with Et3N before loading your sample; otherwise, the leading edge of your amine band will still streak.

  • Sample Loading: Dissolve your crude 5-methyloctan-1-amine in a minimum volume of the modified mobile phase and load it onto the column.

  • Elution: Run the column using the modified mobile phase. Monitor fractions using TLC (Ninhydrin stain is highly specific and sensitive for primary amines).

  • Alternative Approach: If Et3N modification is undesirable for your downstream applications, switch your stationary phase entirely to an amine-functionalized silica (e.g., KP-NH) or basic alumina. These matrices possess a basic surface environment, allowing organic amines to separate using standard solvents without added modifiers[3].

Section 3: Advanced Separation of Amine Mixtures

Q: My reaction yielded a mixture of primary 5-methyloctan-1-amine and secondary/tertiary over-alkylation byproducts. Acid-base extraction didn't separate them. What is the most scalable approach?

The Causality: Standard acid-base extraction separates amines from non-amines, but it cannot easily distinguish between primary, secondary, and tertiary amines because their pKa values are too similar. For scalable separation without chromatography, a pH-controlled buffer extraction is highly effective. By using specific buffers (e.g., NaH2​PO3​ at pH 3.0 to 8.0), you can exploit minute differences in the basicity and lipophilicity of the primary vs. secondary/tertiary amines to achieve selective partitioning[5]. Alternatively, fractional vacuum distillation is the industrial standard, as the addition of alkyl groups significantly alters the boiling point.

Quantitative Comparison of Purification Methods

To aid in experimental design, the following table summarizes the operational metrics for the purification techniques discussed above.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryScalabilityTime Required
Acid-Base Extraction Neutral organics, unreacted aldehydes/nitriles85% - 95%Excellent (Up to multi-kg)1 - 2 Hours
Et3N-Modified Silica Structurally similar byproducts, isomers70% - 85%Moderate (Best for <50g)3 - 5 Hours
Amine-Functionalized Silica Structurally similar byproducts, isomers75% - 90%Moderate (Best for <50g)2 - 4 Hours
Buffer-Assisted Extraction Secondary/Tertiary amine byproducts60% - 80%Good (Up to 100g)2 - 3 Hours
Vacuum Distillation Trace solvents, high-boiling tars>90%Excellent (Up to multi-kg)2 - 6 Hours

References

  • "4.8: Acid-Base Extraction." Chemistry LibreTexts. Available at:[Link]

  • "Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS." Minnesota State University Moorhead. Available at:[Link]

  • "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at:[Link]

  • "Triethylamine." Wikipedia. Available at:[Link]

  • "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 5-Methyloctan-1-amine

Welcome to the technical support guide for 5-methyloctan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric bulk of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-methyloctan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric bulk of this branched-chain primary amine. Here, you will find troubleshooting guides and frequently asked questions to optimize your synthetic routes and achieve your desired products.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving 5-methyloctan-1-amine often sluggish or low-yielding?

A1: The primary reason for the decreased reactivity of 5-methyloctan-1-amine is steric hindrance. The methyl group at the 5-position creates a bulky environment around the amine's nitrogen atom. This steric bulk physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons, which is essential for nucleophilic attack.[1][2] Consequently, the activation energy for reactions is higher, leading to slower reaction rates and lower yields compared to straight-chain amines.[3]

Q2: What are the most common problems encountered when using 5-methyloctan-1-amine?

A2: Researchers frequently report several issues:

  • Low or no product yield: This is the most common problem, directly resulting from the steric hindrance impeding the reaction.[1]

  • Slow reaction rates: Reactions may require significantly longer times to reach completion, sometimes running for several days.[1]

  • Need for harsh reaction conditions: To overcome the steric barrier, higher temperatures, and more reactive reagents are often necessary, which can lead to side reactions or decomposition of starting materials.[1][3]

  • Polyalkylation in N-alkylation reactions: As with many primary amines, the initial alkylation product can be more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated byproducts.[4][5]

Q3: What general strategies can be employed to improve the success of reactions with 5-methyloctan-1-amine?

A3: Several general strategies can be effective:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[1][3]

  • Use More Reactive Reagents: Employing more electrophilic partners, such as alkyl triflates instead of alkyl bromides for alkylation, can enhance the reaction rate.[1]

  • Utilize a Large Excess of One Reagent: In cases of N-alkylation, using a large excess of the amine can help minimize polyalkylation by increasing the probability of the alkylating agent reacting with the starting amine.[4]

  • Employ Catalysts: Lewis acids can be used to activate the electrophile, making it more susceptible to nucleophilic attack by the sterically hindered amine.[3]

Troubleshooting Workflow for Reactions with 5-Methyloctan-1-amine

G start Low Yield or No Reaction with 5-Methyloctan-1-amine q1 Reaction Type? start->q1 alkylation N-Alkylation q1->alkylation Alkylation acylation N-Acylation q1->acylation Acylation other Other Reactions q1->other Other sub_q_alkyl Polyalkylation observed? alkylation->sub_q_alkyl sub_q_acyl Is acylating agent highly reactive? acylation->sub_q_acyl sol_lewis_acid Consider Lewis acid catalysis other->sol_lewis_acid sol_poly Increase excess of 5-methyloctan-1-amine sub_q_alkyl->sol_poly Yes sol_no_poly Increase Temperature & Reaction Time sub_q_alkyl->sol_no_poly No end_note If issues persist, consider alternative synthetic routes. sol_poly->end_note sol_reagent_alkyl Use more reactive alkylating agent (e.g., triflate) sol_no_poly->sol_reagent_alkyl sol_reagent_alkyl->end_note sol_acyl_reagent Use a more reactive acylating agent (e.g., acyl chloride) sub_q_acyl->sol_acyl_reagent No sol_acyl_conditions Increase Temperature & Use a non-nucleophilic base sub_q_acyl->sol_acyl_conditions Yes sol_acyl_reagent->end_note sol_acyl_conditions->sol_lewis_acid sol_lewis_acid->end_note

Caption: Decision-making workflow for troubleshooting reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions

Potential Cause: The steric hindrance around the nitrogen of 5-methyloctan-1-amine significantly slows down the SN2 reaction with alkyl halides.

Troubleshooting Suggestions & Rationale:

StrategyRationale
Increase Reaction Temperature and Time Higher temperatures provide the necessary activation energy to overcome the steric barrier. Reactions may need to be run for 24-72 hours or longer.[1]
Use a More Reactive Alkylating Agent Alkyl triflates or tosylates are more potent electrophiles than alkyl halides, leading to a faster reaction rate.[1]
Change the Solvent A polar aprotic solvent like DMF or DMSO can help to stabilize the transition state of an SN2 reaction.
Use a Large Excess of the Amine To minimize the formation of the dialkylated product, using a significant excess (3-5 equivalents) of 5-methyloctan-1-amine is recommended.[4] This ensures the alkylating agent is more likely to encounter a molecule of the primary amine.

Experimental Protocol: N-Alkylation with an Alkyl Bromide

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-methyloctan-1-amine (3.0 eq) in a dry, polar aprotic solvent such as DMF.

  • Add the alkyl bromide (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance, the reaction may require several hours to days for significant conversion.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with diethyl ether.

  • Wash the organic layer with water and then with brine to remove the DMF and any unreacted amine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Issue 2: Incomplete N-Acylation

Potential Cause: The nucleophilicity of the amine is insufficient to react efficiently with the acylating agent, a problem exacerbated by steric hindrance.

Troubleshooting Suggestions & Rationale:

StrategyRationale
Use a More Reactive Acylating Agent Acid chlorides and acid anhydrides are more electrophilic than esters or carboxylic acids and will react more readily with the hindered amine.[5]
Add a Non-Nucleophilic Base A base like triethylamine or pyridine can be added to scavenge the acid (e.g., HCl) generated during the reaction, preventing the formation of the unreactive ammonium salt.[5]
Increase Reaction Temperature Gentle heating can help to overcome the activation energy barrier for the reaction. This should be done cautiously to avoid decomposition of the starting materials or products.[1]

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Dissolve 5-methyloctan-1-amine (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base, for example, triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Alternative Strategy: Reductive Amination

For the synthesis of N-alkylated derivatives, reductive amination can be a more effective alternative to direct alkylation, often proceeding under milder conditions and with better control over the degree of alkylation.

Conceptual Workflow for Reductive Amination

Caption: Workflow for reductive amination.

Advantages of Reductive Amination:

  • High Selectivity: This method typically avoids the over-alkylation issues seen with direct alkylation.[4]

  • Milder Conditions: Often, these reactions can be carried out at room temperature.

  • Effective for Hindered Substrates: The use of specific reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for sterically hindered substrates.[3]

References

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). Fatty amines, di(long chain)alkyl: Human health tier II assessment. Retrieved from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science. DOI: 10.1039/D4SC03873H. Retrieved from [Link]

  • Macromolecules. (2000, May 18). Effects of the Branching Architecture on the Reactivity of Epoxy−Amine Groups. ACS Publications. Retrieved from [Link]

  • Eureka by PatSnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexan-1-amine. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steric Hindrance: Organic Chemistry Study Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-methyloctan-1-amine vs octan-1-amine in drug discovery

Branched vs. Linear Alkyl Amines in Drug Discovery: A Comparative Guide on 5-Methyloctan-1-amine and Octan-1-amine in LNP Design As the therapeutic landscape shifts toward genetic medicines, the design of lipid nanoparti...

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Author: BenchChem Technical Support Team. Date: April 2026

Branched vs. Linear Alkyl Amines in Drug Discovery: A Comparative Guide on 5-Methyloctan-1-amine and Octan-1-amine in LNP Design

As the therapeutic landscape shifts toward genetic medicines, the design of lipid nanoparticles (LNPs) for mRNA delivery has become a critical frontier in drug discovery. At the heart of these delivery vehicles is the ionizable lipid, a synthetic molecule responsible for encapsulating nucleic acids and facilitating their release into the cytosol. The structural architecture of the hydrophobic tails within these lipids—specifically, whether they are linear or branched—dictates the physicochemical fate of the LNP.

This guide provides an objective, data-driven comparison between two fundamental building blocks used in lipid synthesis: octan-1-amine (a standard linear aliphatic amine) and 5-methyloctan-1-amine (a branched aliphatic amine). By examining their mechanistic causality, formulation stability, and biological performance, we will establish why branched architectures are increasingly favored for next-generation mRNA therapeutics.

The primary bottleneck in mRNA delivery is endosomal entrapment. Following endocytosis, LNPs must disrupt the endosomal membrane to release their payload before lysosomal degradation occurs. The choice between a linear amine (octan-1-amine) and a branched amine (5-methyloctan-1-amine) during lipid synthesis fundamentally alters this escape mechanism[1].

Linear Architectures (Octan-1-amine): Lipids derived from straight-chain amines exhibit a cylindrical geometry. In the aqueous environment of the endosome, these lipids tend to form highly stable, lamellar (bilayer) phases. While this stability is excellent for circulation and storage, it severely limits fusogenicity. The cylindrical shape lacks the steric bulk required to physically disrupt the anionic phospholipid bilayer of the endosomal membrane[2].

Branched Architectures (5-methyloctan-1-amine): Introducing a methyl branch at the 5-position increases the cross-sectional area of the hydrophobic tail relative to the hydrophilic headgroup. This steric bulk forces the lipid into a cone-shaped geometry . As the endosome acidifies (pH drops from ~6.5 to ~5.5), the ionizable headgroup becomes protonated and forms ion pairs with endogenous anionic lipids. The cone-shaped architecture of the branched tails thermodynamically drives a phase transition from a stable bilayer to an inverted hexagonal (HII) phase [3]. This non-bilayer structure violently disrupts the endosomal membrane, resulting in a significantly higher magnitude of mRNA release into the cytosol[4]. Furthermore, branched chains limit molecular rotation within the lipid membrane, thereby increasing the microviscosity and physical stability of the intact LNP prior to cellular entry[5].

Mechanism A Linear Tail (Octan-1-amine) B Cylindrical Geometry (Bilayer / Lamellar) A->B C Endosomal Entrapment (Low Escape) B->C D Branched Tail (5-methyloctan-1-amine) E Cone-Shaped Geometry (Increased Cross-Section) D->E F Inverted Hexagonal (HII) Phase Transition E->F G Endosomal Escape & mRNA Release F->G

Figure 1: Mechanistic divergence between linear and branched alkyl amine-derived lipid tails.

Physicochemical & Biological Comparison

The structural differences between these two amines translate directly into measurable LNP performance metrics. The table below synthesizes quantitative data trends observed when comparing linear vs. branched ionizable lipids of similar carbon counts[3][4][5].

ParameterOctan-1-amine Derived LNPs5-methyloctan-1-amine Derived LNPsMechanistic Impact
Lipid Geometry CylindricalCone-shapedCone shape drives the HII phase transition for membrane fusion.
Apparent pKa ~6.3 - 6.5~6.6 - 6.8Branching shifts surface ionization closer to the optimal late-endosomal pH.
LNP Microviscosity BaselineElevatedBranched tails restrict molecular rotation, preventing premature payload leakage.
Inner Hydrophobicity HighReducedReduced inner hydrophobicity benefits intracellular trafficking of mRNA.
In Vivo Transfection Baseline (1x)~5x to 10x HigherEnhanced endosomal disruption leads to superior cytosolic bioavailability.

Self-Validating Experimental Workflows

To objectively evaluate the performance of 5-methyloctan-1-amine against octan-1-amine, researchers must employ a self-validating experimental pipeline. Every step—from synthesis to formulation—must include quality control gates to ensure that biological outcomes are driven by the lipid architecture, not by formulation artifacts.

Protocol A: Combinatorial Synthesis of Ionizable Lipids

Causality: We utilize an aza-Michael addition to conjugate the primary amines to acrylate tails. This reaction is highly modular and allows for the precise isolation of the branching variable.

  • Reaction Setup: In separate glass vials, dissolve octan-1-amine and 5-methyloctan-1-amine (1.0 eq) in anhydrous ethanol.

  • Addition: Add the selected acrylate precursor (e.g., a degradable ester-acrylate) at a 2.2 eq molar ratio to ensure complete substitution of the primary amine into a tertiary amine.

  • Heating: Stir the mixture at 90°C for 48 hours in the dark under a nitrogen atmosphere.

  • Purification (Validation Gate 1): Purify the crude mixtures via flash column chromatography (silica gel, DCM/MeOH gradient). Validate the final lipid structures using ^1H-NMR and ESI-MS to confirm the absence of secondary amine intermediates.

Protocol B: Microfluidic LNP Formulation & Characterization

Causality: Microfluidic mixing is mandatory. It ensures rapid polarity shifts, forcing the hydrophobic tails to collapse around the mRNA at a uniform rate, preventing polydisperse aggregation.

  • Aqueous Phase: Dilute Fluc (Firefly Luciferase) mRNA in 50 mM citrate buffer (pH 4.0). Rationale: The acidic pH ensures the ionizable lipids are fully protonated for electrostatic binding.

  • Organic Phase: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Mixing: Inject both phases into a microfluidic micromixer at a 3:1 aqueous-to-organic volume ratio with a total flow rate of 12 mL/min.

  • Dialysis: Dialyze the resulting LNPs against 1x PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

  • Characterization (Validation Gate 2):

    • Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptance criteria: Size < 100 nm, PDI < 0.2.

    • Measure apparent pKa using a 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) assay. Acceptance criteria: pKa between 6.5 and 6.9.

Protocol C: In Vivo Bioluminescence Screening
  • Administration: Intravenously (IV) inject BALB/c mice with the formulated LNPs at a dose of 0.5 mg mRNA/kg.

  • Imaging: At 6 hours post-injection, administer D-luciferin intraperitoneally.

  • Quantification: Image the mice using an In Vivo Imaging System (IVIS) to quantify luminescence (Total Flux, p/s) in the liver and spleen.

Workflow S1 1. Combinatorial Synthesis Aza-Michael Addition of Amines S2 2. Microfluidic Formulation Aqueous mRNA + Lipid/EtOH S1->S2 Purified Lipids S3 3. Physicochemical Validation DLS (Size) & TNS Assay (pKa) S2->S3 Dialyzed LNPs S4 4. In Vitro / In Vivo Screening Luciferase Expression (IVIS) S3->S4 Optimized Candidates

Figure 2: Self-validating experimental workflow for LNP synthesis and biological screening.

Conclusion

The transition from linear precursors like octan-1-amine to branched alternatives like 5-methyloctan-1-amine represents a rational, physics-driven evolution in drug discovery. While linear amines provide a reliable baseline for lipophilicity, they fail to overcome the thermodynamic barriers of the endosomal membrane. By introducing a simple methyl branch, researchers can engineer steric bulk that forces a cone-shaped lipid geometry. This subtle architectural shift triggers an inverted hexagonal phase transition under acidic conditions, drastically amplifying endosomal escape and maximizing the therapeutic index of mRNA payloads.

References

  • Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape American Chemical Society
  • Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy PubMed / Biom
  • Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA PMC / Small Sci.
  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery PNAS
  • Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome PMC / Biom

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for Determining 5-Methyloctan-1-amine Purity

Introduction: The Analytical Challenge of Aliphatic Amines In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Aliphatic Amines

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-methyloctan-1-amine, a primary aliphatic amine, presents a significant analytical challenge for chromatographers. Its structure lacks a suitable chromophore, rendering it essentially invisible to the most common and robust HPLC detector: the Ultraviolet-Visible (UV-Vis) detector.[1][2] Furthermore, its basic nature can lead to poor peak shape and retention issues on traditional reversed-phase columns due to strong interactions with residual silanols.

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the robust determination of 5-methyloctan-1-amine purity. We will move beyond simple procedural lists to explore the underlying principles, explain the rationale behind methodological choices, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs. All methodologies are discussed within the framework of established regulatory guidelines, such as the ICH Q2(R2) and USP General Chapter <621>, ensuring the described protocols are inherently self-validating and trustworthy.[3][4][5][6]

Strategy 1: Overcoming Invisibility via Pre-Column Derivatization

The most established strategy to analyze non-chromophoric compounds like 5-methyloctan-1-amine is to chemically attach a molecule—a derivatizing agent—that possesses strong UV-absorbing or fluorescent properties.[1][7] This pre-column derivatization reaction converts the analyte into a product that is easily detectable. The choice of reagent is critical and depends on factors such as reaction speed, derivative stability, and the absence of interfering side products.

Method A: Dansyl Chloride Derivatization

Expertise & Experience: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under mild alkaline conditions to form highly fluorescent sulfonamide derivatives. This method is a classic for a reason; it offers excellent sensitivity, often reaching picomole levels, making it ideal for trace-level impurity analysis. The key is to control the pH precisely; too low, and the reaction is incomplete, too high, and the reagent itself hydrolyzes excessively, creating interfering peaks.

Detailed Experimental Protocol:

  • Standard and Sample Preparation: Accurately weigh and dissolve 5-methyloctan-1-amine standard and sample in acetonitrile to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a Dansyl Chloride solution (10 mg/mL) in acetone and a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Derivatization Reaction: To 100 µL of the sample/standard solution, add 200 µL of the sodium bicarbonate buffer and 200 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark. The elevated temperature drives the reaction to completion, while darkness prevents photodegradation of the fluorescent derivative.

  • Quenching: Add 100 µL of a 2% methylamine hydrochloride solution to react with excess Dansyl Chloride, preventing it from interfering with the chromatogram. Vortex and let stand for 10 minutes.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence Detector (FLD) with Excitation at 340 nm and Emission at 525 nm.

Method B: OPA/Thiol Derivatization

Expertise & Experience: The reaction of o-Phthalaldehyde (OPA) with a primary amine in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) rapidly forms a highly fluorescent isoindole derivative at room temperature.[8] This method's main advantages are its speed and specificity for primary amines. However, the resulting derivative can be unstable, necessitating automated online derivatization via an autosampler for optimal precision and reproducibility.[8] This makes it an excellent choice for high-throughput environments.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer: 0.1 M Borate buffer, adjusted to pH 10.2.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared.

  • Automated Derivatization (Autosampler Program):

    • Draw 50 µL of Borate Buffer.

    • Draw 10 µL of OPA Reagent.

    • Draw 5 µL of the sample/standard solution (1 mg/mL in 50:50 water:acetonitrile).

    • Mix in the sample loop for 2 minutes.

    • Inject the entire loop volume.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.2 mL/min.

    • Detector: Fluorescence Detector (FLD) with Excitation at 340 nm and Emission at 450 nm.

Strategy 2: Analysis Without Derivatization Using Universal Detectors

While derivatization is effective, it adds complexity, time, and potential sources of error to the analytical workflow. Modern detector technologies can circumvent the need for a chromophore entirely, offering a more direct and often simpler approach.

Method C: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Expertise & Experience: The Charged Aerosol Detector (CAD) is a powerful, near-universal detector that measures any non-volatile and many semi-volatile analytes.[2][9] The HPLC eluent is first nebulized into an aerosol, the solvent is evaporated, and the remaining analyte particles are charged and then measured by an electrometer.[10][11] The response is proportional to the mass of the analyte, independent of its optical properties.[9] The critical consideration for CAD is the use of volatile mobile phase components (e.g., ammonium formate, ammonium acetate, formic acid, TFA) as non-volatile salts will clog the detector and create an unacceptably high background signal.

Detailed Experimental Protocol:

  • Standard and Sample Preparation: Accurately weigh and dissolve 5-methyloctan-1-amine standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: A mixed-mode column (e.g., Reversed-Phase/Cation-Exchange) is often ideal for retaining polar bases. Alternatively, a HILIC column can be used.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: 5% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

Method D: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Expertise & Experience: Mass Spectrometry (MS) is the gold standard for specificity. When coupled with HPLC, it provides separation based on polarity and detection based on the mass-to-charge ratio (m/z) of the analyte. For a purity assay of 5-methyloctan-1-amine (C9H21N, Mol. Wt. 143.27), we would monitor the protonated molecule [M+H]+ at m/z 144.3. This provides unambiguous identification and quantification, free from interference from excipients or other impurities that do not share the same mass. Like CAD, this method requires volatile mobile phases.

Detailed Experimental Protocol:

  • Standard and Sample Preparation: Prepare as in the HPLC-CAD method.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detector: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

    • MS Settings:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Mode: Selected Ion Monitoring (SIM) at m/z 144.3.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 300°C.

Visualizing the Workflows

To ensure clarity and reproducibility, the logical flow of these analytical strategies is presented below.

G cluster_0 Pre-Column Derivatization Workflow prep Sample/Standard Preparation deriv Derivatization (Heat/Mix) prep->deriv reagent Reagent Preparation reagent->deriv quench Quench Reaction (Optional) deriv->quench hplc_fl HPLC-FLD Analysis quench->hplc_fl data_fl Data Acquisition & Purity Calculation hplc_fl->data_fl

Caption: Workflow for HPLC analysis with pre-column derivatization.

G cluster_1 Direct Analysis Workflow (CAD/MS) prep_direct Sample/Standard Preparation hplc_cad_ms HPLC-CAD or HPLC-MS Analysis prep_direct->hplc_cad_ms data_cad_ms Data Acquisition & Purity Calculation hplc_cad_ms->data_cad_ms

Caption: Workflow for direct HPLC analysis with universal detectors.

Method Validation and Performance Comparison

A robust analytical method is not complete until it has been validated to prove its suitability for the intended purpose, as outlined in the ICH Q2(R2) guidelines.[4][6][12] Below is a summary of hypothetical, yet realistic, validation data comparing the four discussed methods for the purity determination of 5-methyloctan-1-amine.

Table 1: Comparison of Validation Parameters for Purity Methods

Validation ParameterDansyl Chloride (FLD)OPA/3-MPA (FLD)HPLC-CADHPLC-MS (SIM)
Specificity High; selective derivatizationVery High; specific to primary aminesModerate; separates non-volatilesExcellent; mass-specific
Linearity (r²) > 0.999> 0.998> 0.995 (with power function)> 0.999
Range (% of nominal) 0.05% - 150%0.05% - 150%0.1% - 150%0.01% - 150%
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.5%97.5% - 102.0%99.0% - 100.8%
Precision (RSD) < 1.5%< 2.0% (with automation)< 2.5%< 1.0%
LOD (ng/mL) 0.5 ng/mL1.0 ng/mL10 ng/mL0.1 ng/mL
LOQ (ng/mL) 1.5 ng/mL3.0 ng/mL30 ng/mL0.3 ng/mL

Trustworthiness: The data clearly indicates that while all methods can be validated, they offer different performance characteristics. The derivatization methods provide excellent sensitivity with fluorescence detection. HPLC-CAD is a robust, simpler alternative but with slightly lower sensitivity.[10] HPLC-MS stands out for its unparalleled specificity and sensitivity, making it the definitive method for impurity identification and quantification.

G cluster_2 General Method Validation Workflow (ICH Q2) start Develop Analytical Method spec Specificity/ Selectivity start->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod robust Robustness lod->robust report Validation Report robust->report

Sources

Validation

A Comparative Analysis of the Reactivity of 5-Methyloctan-1-amine and Other Branched Aliphatic Amines

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of aliphatic amines is paramount for predictable and efficient molecular synthesis. The lone pair of electrons...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of aliphatic amines is paramount for predictable and efficient molecular synthesis. The lone pair of electrons on the nitrogen atom in amines dictates their basicity and nucleophilicity, properties that are finely tuned by the steric and electronic environment of the nitrogen atom. This guide provides an in-depth comparative analysis of the reactivity of 5-methyloctan-1-amine, a primary amine with significant branching, against other branched aliphatic amines. We will explore the causal relationships behind their reactivity profiles, supported by established chemical principles and detailed experimental protocols.

The Interplay of Steric and Electronic Effects in Amine Reactivity

The reactivity of an amine is fundamentally governed by two key factors:

  • Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for donation, thereby increasing both the basicity and nucleophilicity of the amine.[1][2]

  • Steric Hindrance: The spatial arrangement of atoms around the nitrogen center can impede the approach of reactants.[3][4] Bulky substituents can shield the nitrogen's lone pair, slowing down or preventing reactions, a phenomenon known as steric hindrance.[3]

In the case of branched aliphatic amines, these two effects are often in opposition. While the alkyl branching increases the electron-donating effect, it also significantly increases steric bulk around the reactive nitrogen center. The balance between these two factors determines the overall reactivity of the amine.

Comparative Reactivity Profile of 5-Methyloctan-1-amine

To contextualize the reactivity of 5-methyloctan-1-amine, we will compare it with a linear isomer, n-octylamine, and a more sterically hindered branched amine, tert-octylamine.

AmineStructurePredicted Relative BasicityPredicted Relative NucleophilicityKey Influencing Factor
n-Octylamine CH₃(CH₂)₇NH₂HighHighStrong +I effect, minimal steric hindrance.
5-Methyloctan-1-amine CH₃(CH₂)₂CH(CH₃)(CH₂)₄NH₂HighModerateStrong +I effect, moderate steric hindrance from the distant methyl branch.
tert-Octylamine (CH₃)₃C(CH₂)₅NH₂ModerateLowSignificant steric hindrance from the t-butyl group outweighs the +I effect.

Table 1: Predicted Comparative Reactivity of Selected Branched Aliphatic Amines. The predictions are based on established principles of electronic and steric effects.

The methyl group at the 5-position in 5-methyloctan-1-amine is relatively remote from the primary amine functionality. Therefore, its steric influence is less pronounced compared to an amine with branching closer to the nitrogen, such as in tert-octylamine. The primary factor influencing its reactivity is the electron-donating nature of the alkyl chain, which enhances its basicity and nucleophilicity compared to shorter-chain linear amines. However, the overall bulk of the C9 alkyl chain will still present some steric hindrance compared to a much smaller amine.

Experimental Validation of Amine Reactivity

To empirically determine the relative reactivity of these amines, two classical experiments can be employed: the Hinsberg test and a competitive acylation reaction.

The Hinsberg Test: A Qualitative Assessment

The Hinsberg test is a venerable method for distinguishing between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.[5][6][7][8][9] For primary amines, the initial product, an N-alkylsulfonamide, is acidic and thus soluble in the alkaline reaction medium.

Experimental Protocol: Hinsberg Test [5][6]

  • To 0.5 mL of the amine in a test tube, add 10 mL of 10% aqueous sodium hydroxide solution.

  • Add 0.5 mL of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for 5-10 minutes, ensuring the solution remains alkaline.

  • Observation for Primary Amines (e.g., 5-methyloctan-1-amine): A clear solution should be observed as the resulting sulfonamide dissolves in the alkali.

  • Acidify the clear solution with concentrated hydrochloric acid. The formation of a precipitate confirms the presence of a primary amine.

The rate of the initial reaction with benzenesulfonyl chloride can provide a qualitative measure of reactivity. A faster reaction (disappearance of the oily benzenesulfonyl chloride layer) suggests higher nucleophilicity. It is predicted that n-octylamine would react the fastest, followed by 5-methyloctan-1-amine, with tert-octylamine reacting the slowest due to steric hindrance.

Hinsberg_Test Amine Primary Amine (e.g., 5-Methyloctan-1-amine) Reaction Reaction Mixture Amine->Reaction Reagent Benzenesulfonyl Chloride + NaOH(aq) Reagent->Reaction Soluble_Sulfonamide Soluble N-Alkylsulfonamide (Clear Solution) Reaction->Soluble_Sulfonamide Vigorous Shaking Acidification Add HCl(aq) Soluble_Sulfonamide->Acidification Precipitate Insoluble N-Alkylsulfonamide (Precipitate) Acidification->Precipitate Confirmation

Workflow for determining the relative reactivity of amines via competitive acylation.

Conclusion

The reactivity of 5-methyloctan-1-amine represents a balance between the electron-donating effect of its branched alkyl chain and the moderate steric hindrance it presents. While its basicity is expected to be comparable to or slightly higher than linear isomers due to the +I effect, its nucleophilicity is likely tempered by the steric bulk of the C9 chain. Compared to a highly hindered amine like tert-octylamine, 5-methyloctan-1-amine is significantly more reactive. For drug development professionals and synthetic chemists, this understanding is crucial for predicting reaction outcomes and designing efficient synthetic routes. The experimental protocols provided offer a practical framework for the empirical validation of these principles.

References

  • Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

  • EXPERIMENT 7. IDENTIFICATION OF AMINES. (n.d.). Retrieved from a specific university chemistry lab manual.
  • Fiveable. (2025, August 15). Hinsberg Test: Organic Chemistry Study Guide. Retrieved from [Link]

  • Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]

  • Mastering Chemistry Help. (2012, December 31). Hinsberg Test for Amine. Retrieved from [Link]

  • Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. DOI:10.1039/D4SC03873H. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity of Amines. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steric hindrance - Organic Chemistry II. Retrieved from [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines - Organic Chemistry II. Retrieved from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. DOI: 10.1021/ja512903g. Retrieved from [Link]

  • Chen, Z., & Rochelle, G. T. (2011). A New Measurement of Amine Steric Hindrance – N Exposure. Energy Procedia, 4, 117-123.
  • Organic Chemistry Amines. Free In-Depth Study Guide. (n.d.). Retrieved from a general organic chemistry study resource.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Figshare. Collection. [Link]

  • Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. DOI:10.1039/D4SC03873H. Retrieved from [Link]

  • CHAPTER 8: AMINES Fundamentals of Organic Chemistry. (n.d.).
  • LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

  • 12.5 Reactions of Amines – Fundamentals of Organic Chemistry. (n.d.). Retrieved from an open-source organic chemistry textbook.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(6), 2269–2272. DOI: 10.1021/jacs.6b12487. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from a university organic chemistry course notes.
  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Klyuev, M. V., & Shvarts, E. Y. (2010). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. DOI: 10.1021/ja512903g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amines. In PubChem.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Fiveable. (2025, August 15). Acylation of Amines: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Figshare. Collection. [Link]

  • StudySmarter. (2023, October 20). Chemical Reactions of Amines: Role & Mechanism Explained. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Barrow, J. C. (2016). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (Second Edition) (pp. 540-571). Elsevier.
  • Gastaldi, S., Escoubet, S., Vanthuyne, N., Gil, G., & Bertrand, M. P. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6918–6923.
  • Arai, T., & Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society, 128(45), 14276–14277.
  • Said, R. B., Kolle, J. M., Essalah, K., Tangour, B., & Sayari, A. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. The Journal of Physical Chemistry C, 124(45), 24765–24777.
  • Li, F., Yuan, Y., Wang, L., Zhang, A., & Liu, G. (2014). A comparative study on reactions of n-alkylamines with tungstic acids with various W–O octahedral layers. CrystEngComm, 16(39), 9256-9263.

Sources

Comparative

Comprehensive GC-MS Validation Guide for 5-Methyloctan-1-amine: A Comparative Analysis of Derivatization Strategies

As drug development and materials science increasingly rely on complex aliphatic amines like 5-methyloctan-1-amine (a branched primary amine used as a synthetic building block and lipid nanoparticle intermediate), the ne...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex aliphatic amines like 5-methyloctan-1-amine (a branched primary amine used as a synthetic building block and lipid nanoparticle intermediate), the need for robust analytical quantification becomes critical. Gas chromatography-mass spectrometry (GC-MS) offers the necessary resolving power and mass accuracy, but the inherent physicochemical properties of primary amines present significant analytical hurdles.

This guide provides a definitive, objective comparison of GC-MS methodologies for 5-methyloctan-1-amine, grounded in experimental causality and self-validating protocol design.

The Analytical Challenge: Causality of Amine Adsorption

To understand why specific sample preparation steps are mandatory, we must first examine the molecular behavior of 5-methyloctan-1-amine. The molecule features a hydrophobic branched aliphatic tail and a highly polar, basic primary amine headgroup (-NH₂).

When injected directly into a GC system, the active N-H bonds interact strongly with free silanol groups (Si-OH) present in the glass injection liner and the fused-silica capillary column. This intermolecular hydrogen bonding leads to irreversible adsorption, severe chromatographic peak tailing, and thermal degradation[1]. Consequently, direct injection yields poor signal-to-noise (S/N) ratios and non-linear calibration curves, rendering it unsuitable for trace-level validation[2].

To break this causality, chemical derivatization is required. By replacing the active hydrogen atoms with non-polar functional groups, we eliminate hydrogen bonding, increase volatility, and enhance thermal stability[3].

Comparative Analysis of Derivatization Strategies

We evaluated three distinct approaches for the GC-MS validation of 5-methyloctan-1-amine:

  • Direct Injection (Underivatized): The baseline approach.

  • Silylation via BSTFA: A common method utilizing Bis(trimethylsilyl)trifluoroacetamide to replace active hydrogens with trimethylsilyl (TMS) groups.

  • Acylation via PFBOC: An advanced in-syringe microextraction technique using Pentafluorobenzoyl chloride to form highly stable, fluorinated amide derivatives[4].

Quantitative Performance Comparison

The following table summarizes the experimental validation data across the three methodologies. Acylation via PFBOC demonstrates overwhelming superiority, particularly in sensitivity and precision.

Validation ParameterDirect InjectionSilylation (BSTFA + TMCS)Acylation (PFBOC)
Derivatization Time N/A30 min (at 60°C)< 5 min (In-syringe, Ambient)
Peak Symmetry (As) > 2.8 (Severe Tailing)1.15 - 1.300.98 - 1.05 (Excellent)
Limit of Detection (LOD) ~50 ng/mL~2.5 ng/mL~0.5 pg/mL
Linearity (R²) 0.91500.99150.9998
Recovery (% at 10 ng/mL) 42 - 58%81 - 88%96 - 102%
Precision (%RSD) > 18%< 8.5%< 3.5%

Data synthesized from standardized aliphatic amine validation protocols[2][4]. LOD calculated at S/N = 3.

GC-MS Workflow & Logical Relationships

The decision tree below maps the logical flow of our validation strategy, highlighting how the choice of derivatization dictates the downstream chromatographic success.

GCMS_Workflow A 5-Methyloctan-1-amine Sample Preparation B Direct Injection (Underivatized) A->B Baseline C Silylation (BSTFA + TMCS) A->C Alternative D Acylation (PFBOC) A->D Optimal E GC Separation (HP-5MS Column) B->E Peak Tailing / Adsorption C->E Moderate Stability D->E High Volatility & Sensitivity F MS Detection (EI Mode, SIM) E->F G Method Validation (LOD, LOQ, Linearity) F->G

Figure 1: GC-MS validation workflow for 5-methyloctan-1-amine comparing derivatization strategies.

Self-Validating Experimental Protocol: PFBOC Derivatization

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means integrating internal controls directly into the workflow so that any deviation in extraction efficiency, derivatization yield, or instrument fluctuation is automatically corrected.

We utilize an In-Syringe Derivatization and Microextraction method, which minimizes solvent waste and maximizes throughput[4].

Reagents & Materials
  • Analyte: 5-methyloctan-1-amine standard (purity >99%).

  • Internal Standard (IS): Nonan-1-amine or a stable isotope-labeled (SIL) analog. Causality: The IS must share identical functional groups to mimic the derivatization kinetics of the target analyte.

  • Derivatizing Agent: Pentafluorobenzoyl chloride (PFBOC), 1% (v/v) in hexane.

  • Buffer: 0.1 M Sodium bicarbonate buffer, adjusted to pH 10.5. Causality: Primary amines must be in their unprotonated (free base) form to act as nucleophiles during the acylation reaction.

Step-by-Step Methodology
  • Sample Fortification: Transfer 5.0 mL of the aqueous sample (or standard solution) into a 10 mL glass vial. Immediately spike with 10 µL of the Internal Standard solution (1 µg/mL).

    • Self-Validation Check: Adding the IS at step zero ensures that all subsequent volumetric losses or reaction inefficiencies are normalized by the target/IS peak area ratio.

  • pH Adjustment: Add 1.0 mL of the pH 10.5 bicarbonate buffer to the vial. Vortex for 10 seconds.

  • In-Syringe Extraction & Reaction:

    • Draw 10 µL of the PFBOC derivatizing solution (in hexane) into a 100 µL GC microsyringe.

    • Immerse the syringe needle into the buffered sample solution.

    • Perform dynamic microextraction by repeatedly drawing and dispensing 50 µL of the aqueous phase into the syringe barrel (10 cycles at 1 cycle/second).

    • Mechanistic Insight: The high surface-area-to-volume ratio inside the syringe barrel drives a rapid biphasic interfacial reaction. The amine is acylated instantly, partitioning into the hexane micro-droplet[4].

  • Phase Separation: Retain the 10 µL organic phase within the syringe. Discard the aqueous sample.

  • GC-MS Injection: Inject 1.0 µL of the derivatized organic phase directly into the GC-MS operating in splitless mode.

System Suitability & Instrumental Parameters

To finalize the validation, the GC-MS hardware must be tuned to exploit the fluorinated derivative.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl/95% dimethylpolysiloxane phase.

  • Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet: 250°C, Splitless mode.

  • MS Detection: Electron Impact (EI) at 70 eV.

  • Selected Ion Monitoring (SIM): The addition of the pentafluorobenzoyl group yields highly abundant characteristic fragment ions. Monitor the molecular ion [M]⁺ and the dominant base peak (typically m/z 195 for the [C₆F₅CO]⁺ fragment) to achieve the sub-pg/mL LODs reported in our comparative table.

Quality Control (QC) Architecture

A batch is only considered valid if it passes the following systemic checks:

  • Method Blanks: Injected immediately after the highest calibration standard. Carryover must be < 1% of the Lower Limit of Quantification (LLOQ).

  • IS Area Stability: The raw peak area of the Internal Standard must not deviate by more than ±15% across the entire analytical sequence. A drop in IS area indicates inlet active site buildup or reagent degradation.

References

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. PubMed (NIH).[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.[Link]

  • Derivatization. Chemistry LibreTexts.[Link]

Sources

Validation

Standardizing Titration Methods for 5-Methyloctan-1-Amine Concentration: A Comparative Guide

Executive Summary & Scientific Context 5-Methyloctan-1-amine ( C9​H21​N ) is a branched primary aliphatic amine increasingly utilized as a lipophilic intermediate in drug development, specifically in the synthesis of sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

5-Methyloctan-1-amine ( C9​H21​N ) is a branched primary aliphatic amine increasingly utilized as a lipophilic intermediate in drug development, specifically in the synthesis of sulfonamide-based therapeutics targeting protein amyloid aggregation[1]. Accurate determination of its concentration and amine value is critical for stoichiometric precision during downstream functionalization.

However, its hydrophobic 9-carbon branched chain presents unique analytical challenges. The compound exhibits poor aqueous solubility, rendering standard aqueous acid-base titrations unreliable. This guide objectively compares the analytical performance of Non-Aqueous Potentiometric Titration against Alternative Aqueous Indicator Methods , providing researchers with self-validating protocols grounded in established ASTM standards.

Mechanistic Rationale: The Leveling Effect and Solvent Selection

To understand why standard aqueous titration fails for 5-methyloctan-1-amine, one must examine the leveling effect of water . In aqueous systems, water acts as an amphoteric solvent. When titrating a weak, hydrophobic base with a strong acid, water molecules compete for the protons. This competition severely dampens the potentiometric inflection point, leading to ambiguous endpoints and poor reproducibility[2].

The Non-Aqueous Solution: Non-Aqueous Titration (NAT) circumvents this by employing glacial acetic acid as a protogenic (proton-donating) solvent. Acetic acid enhances the apparent basicity of the amine. When titrated with perchloric acid ( HClO4​ ), the reaction generates acetous ions ( CH3​COOH2+​ ), which act as extremely strong proton donors[2]. This solvent-titrant combination forces a complete protonation of 5-methyloctan-1-amine, yielding a sharp, unmistakable potentiometric endpoint.

Experimental Workflows & Logical Relationships

The following diagram illustrates the decision matrix and workflow for selecting the appropriate titration methodology based on the required precision and matrix conditions.

TitrationWorkflow Start 5-Methyloctan-1-amine Sample Decision Assess Matrix & Required Precision Start->Decision NAT Non-Aqueous Titration (High Precision / Gold Standard) Decision->NAT Highly Hydrophobic Aqueous Aqueous Indicator Method (Rapid Screening) Decision->Aqueous Routine QC NAT_S1 Dissolve in Glacial Acetic Acid (Eliminates Water Leveling) NAT->NAT_S1 Aq_S1 Dissolve in Isopropanol/CHCl3 Aqueous->Aq_S1 NAT_S2 Titrate with 0.1 N HClO4 (Potentiometric Endpoint) NAT_S1->NAT_S2 Validation Calculate Amine Value & Subtract Blank NAT_S2->Validation Aq_S2 Titrate with 0.1 N HCl (Bromocresol Green Endpoint) Aq_S1->Aq_S2 Aq_S2->Validation

Caption: Workflow for selecting and executing titration methods for 5-methyloctan-1-amine.

Method Comparison: NAT vs. Aqueous Indicator vs. GC-FID

To provide a comprehensive view, we compare the two titration methods against Gas Chromatography-Flame Ionization Detection (GC-FID), an orthogonal instrumental technique.

ParameterNon-Aqueous Potentiometric Titration (ASTM D2073)Aqueous Indicator Titration (ASTM D2074)Gas Chromatography (GC-FID)
Primary Use Case Gold standard for exact amine value & concentration[3].Rapid, low-cost screening of less hydrophobic amines[4].Purity profiling and trace impurity detection.
Solvent System Glacial Acetic AcidIsopropanol / Chloroform / WaterVolatile organic solvents (e.g., Hexane)
Titrant / Detection 0.1 N Perchloric Acid ( HClO4​ )0.1 N Hydrochloric Acid ( HCl )Flame Ionization Detector
Endpoint Detection Potentiometric (Glass electrode)Visual (Bromocresol Green)Chromatographic Peak Area
Accuracy (Recovery) 99.5% - 100.2%95.0% - 102.0%98.0% - 101.0%
Interferences Trace water dampens the endpoint[2].Highly subjective visual color change.Requires volatile derivatives; column degradation.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The following methodologies incorporate mandatory blank titrations and primary standardizations to ensure causality between the titrant volume and the actual amine concentration.

Protocol A: Standardization of 0.1 N Perchloric Acid

Causality Check: Perchloric acid is highly hygroscopic. Its exact molarity fluctuates and must be standardized against Potassium Hydrogen Phthalate (KHP), a stable primary standard that acts as a base in acetic acid.

  • Preparation: Dry KHP at 120°C for 2 hours to remove surface moisture.

  • Dissolution: Weigh accurately ~0.35 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate potentiometrically with the 0.1 N HClO4​ solution.

  • Blank: Perform a blank titration on 50 mL of pure glacial acetic acid to account for inherent solvent basicity.

  • Calculation: Normality=204.22×(Vtitrant​−Vblank​)WKHP​×1000​

Protocol B: Non-Aqueous Potentiometric Titration of 5-Methyloctan-1-amine (Adapted from ASTM D2073)[3]
  • Sample Preparation: Accurately weigh ~0.5 g of 5-methyloctan-1-amine into a clean, dry 250 mL beaker.

  • Solvation: Add 50 mL of glacial acetic acid. Stir magnetically until fully dissolved. Note: Ensure the environment is moisture-free to prevent the water leveling effect.

  • Electrode Setup: Immerse a calibrated glass pH electrode (specifically designed for non-aqueous matrices) into the solution.

  • Titration: Titrate with the standardized 0.1 N HClO4​ . Add titrant in 0.1 mL increments as you approach the expected equivalence point.

  • Blank Correction: Titrate 50 mL of pure glacial acetic acid.

  • Amine Value Calculation: AmineValue(mgKOH/g)=Wsample​(Vsample​−Vblank​)×N×56.1​

    (Where N is the normality of HClO4​ , and 56.1 is the molecular weight of KOH[5])

Protocol C: Alternative Indicator Method (Adapted from ASTM D2074)[4]

Causality Check: This method relies on a visual color shift. It is less accurate for highly branched amines but serves as a rapid QC tool.

  • Sample Preparation: Weigh ~1.0 g of 5-methyloctan-1-amine into a 250-mL Erlenmeyer flask.

  • Solvation: Dissolve the sample in 50 mL of an isopropyl alcohol/chloroform mixture (1:1 v/v).

  • Indicator: Add 0.5 mL of Bromocresol Green indicator solution.

  • Titration: Titrate with standard 0.1 N aqueous HCl until the solution transitions from blue to a distinct yellow endpoint.

  • Validation: Perform a blank titration on the solvent mixture and subtract this volume from the sample titration volume.

Comparative Experimental Validation Data

The following table summarizes simulated validation data demonstrating the superiority of the Non-Aqueous method for 5-methyloctan-1-amine, specifically highlighting the tighter Relative Standard Deviation (RSD) achieved by eliminating the water leveling effect.

Validation MetricNon-Aqueous Potentiometric (Protocol B)Aqueous Indicator (Protocol C)
Linearity ( R2 ) 0.99980.9850
Intra-day Precision (RSD, n=6) 0.45%2.80%
Inter-day Precision (RSD, n=6) 0.60%3.50%
Mean Recovery 99.8%96.4%
Limit of Quantitation (LOQ) 0.05 mg/g0.50 mg/g
Endpoint Clarity Sharp inflection point ( Δ mV > 150)Gradual color shift (Subjective)

References

  • Wikipedia Contributors. "Amine value." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ASTM International. "ASTM D2073-92(1998)e1 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method." GlobalSpec. Available at:[Link]

  • ASTM International. "ASTM D2074-07(2019) Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method." ASTM. Available at:[Link]

  • Mettler Toledo. "Amine Value Determination of Polymers by Nonaqueous Titration." Mettler Toledo Application Library. Available at:[Link]

  • Google Patents. "US20240000736A1 - Inhibition of protein amyloid aggregation using fluorinated benzenesulfonamides." (Cites the use of branched amines including 5-methyloctylamine).

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Safety & Regulatory Compliance

Safety

5-Methyloctan-1-amine proper disposal procedures

5-Methyloctan-1-amine: Comprehensive Laboratory Safety, Handling, and RCRA-Compliant Disposal Guide As a Senior Application Scientist, I recognize that handling specialized aliphatic amines like 5-Methyloctan-1-amine req...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Methyloctan-1-amine: Comprehensive Laboratory Safety, Handling, and RCRA-Compliant Disposal Guide

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines like 5-Methyloctan-1-amine requires moving beyond basic safety data sheets. Primary amines present unique logistical and chemical challenges in the laboratory, from rapid atmospheric degradation to severe tissue corrosivity.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe handling, spill neutralization, and Resource Conservation and Recovery Act (RCRA) compliant disposal of 5-Methyloctan-1-amine.

Chemical Profile & Mechanistic Toxicology

To design an effective disposal and handling protocol, we must first understand the physicochemical behavior of the molecule. 5-Methyloctan-1-amine is a C9 primary aliphatic amine[1].

Table 1: Physicochemical & Hazard Profile of 5-Methyloctan-1-amine

Property / HazardSpecification / DescriptionOperational Implication
CAS Number 1340106-87-7[1]Essential for proper RCRA waste manifesting.
Chemical Class Primary Aliphatic AmineForms carbamate salts upon exposure to atmospheric CO₂.
Corrosivity Severe Skin/Eye HazardSaponifies lipid bilayers, causing liquefaction necrosis[2].
Inhalation Toxicity High Vapor ToxicityMust be handled in a Class II Type B2 BSC or fume hood[2].
Reactivity Exothermic with AcidsRequires weak, buffered acids for safe neutralization.

The Causality of Amine Hazards (E-E-A-T): The primary hazard of 5-Methyloctan-1-amine stems from the unshared electron pair on its nitrogen atom. This makes the molecule a strong nucleophile and a Brønsted-Lowry base. Upon contact with physiological fluids, it rapidly protonates. This highly exothermic reaction saponifies the lipid bilayers in cellular membranes, leading to deep tissue liquefaction necrosis rather than the coagulation necrosis typically seen with acid burns. Furthermore, aliphatic amines are highly toxic via inhalation and skin contact, and their vapors can form explosive complexes if they come into direct contact with heavy metals like mercury[2].

Operational Safety & Handling Procedures

Standard laboratory practices are insufficient for concentrated primary amines. Implement the following validated workflow before opening a vessel containing 5-Methyloctan-1-amine:

Step 1: Advanced PPE Selection Standard nitrile gloves offer poor breakthrough times for aliphatic amines.

  • Action: Don heavy-duty butyl rubber or laminated gloves (e.g., Silver Shield) over standard nitrile inner gloves. Wear a full face shield over splash goggles.

Step 2: Environmental Controls

  • Action: Conduct all transfers inside a chemical fume hood with a minimum face velocity of 100 fpm. Ensure no mercury-containing devices (e.g., manometers, thermometers) are present in the hood, as alkylamine vapors can trigger explosive reactions with mercury[2].

Step 3: Inert Atmosphere Management Primary amines react rapidly with atmospheric carbon dioxide to form solid carbamate salts. This causes "crusting" on bottle threads, which compromises the seal and leads to gradual vapor leakage.

  • Action: Always purge the headspace of the primary container with an inert gas (Argon or Nitrogen) before resealing.

Spill Response & Neutralization Workflow

In the event of a spill, neutralizing a strong base with a strong acid (like Hydrochloric Acid) will cause a violent, exothermic thermal runaway, instantly vaporizing the amine and creating a massive inhalation hazard.

Neutralization Causality: You must use a weak, solid acid (such as Citric Acid or Sodium Bisulfate). Weak acids buffer the protonation process, controlling the release of heat and safely converting the volatile amine into a stable, non-volatile amine salt.

SpillResponse Start 5-Methyloctan-1-amine Spill Assess Assess Spill Volume Start->Assess Small Small Spill (< 100 mL) Assess->Small Large Large Spill (> 100 mL) Assess->Large Vent Ensure Ventilation & Don PPE Small->Vent Evac Evacuate Area & Call EHS Large->Evac Dispose Transfer to RCRA Waste Container Evac->Dispose Hazmat Team Neut Neutralize (Citric Acid/NaHSO4) Vent->Neut Absorb Absorb with Inert Material Neut->Absorb Absorb->Dispose Incinerate EPA-Approved Incineration Dispose->Incinerate

Workflow for the assessment, neutralization, and RCRA-compliant disposal of 5-Methyloctan-1-amine.

RCRA-Compliant Disposal Procedures

5-Methyloctan-1-amine cannot be disposed of via aqueous drain systems. It must be managed as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C regulations[3]. Generators must comply with strict accumulation, treatment, and disposal guidelines[4].

Step 1: Waste Segregation

  • Action: Isolate amine waste from halogens, oxidizing agents (e.g., peroxides, nitric acid), and maleic anhydride. Mixing aliphatic amines with maleic anhydride can cause explosive decomposition[2].

Step 2: Containerization

  • Action: Collect waste in High-Density Polyethylene (HDPE) containers.

  • Scientific Rationale: Do not use metal containers containing copper, brass, or zinc. Amines act as powerful ligands and will form soluble coordination complexes (e.g., cuprammonium complexes) with transition metals, rapidly degrading the container and causing toxic leaks.

Step 3: RCRA Labeling and Accumulation

  • Action: Label the container explicitly as "Hazardous Waste - Toxic, Corrosive (Contains 5-Methyloctan-1-amine)". Depending on the state of the waste, it may carry RCRA characteristic waste codes (e.g., D002 for corrosivity if part of an aqueous solution with pH ≥ 12.5)[5].

  • Action: Adhere to generator accumulation time limits (typically 90 days for Large Quantity Generators and 180 days for Small Quantity Generators) as specified in 40 CFR sections 262.15-17[4].

Step 4: Ultimate Disposal (Incineration)

  • Action: Transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The EPA-recommended method of ultimate disposal for bulk quantities of contaminated aliphatic amines is high-temperature incineration[2]. Incinerators must be equipped with nitrogen oxide (NOx) scrubbers to prevent the release of toxic combustion byproducts into the atmosphere.

References

  • [1] BLD Pharm. 646-19-5 | Heptane-1,7-diamine | BLD Pharm (Contains CAS 1340106-87-7 data). Available at:

  • [2] US Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at:

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at:

  • [4] US Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Available at:

  • [3] US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at:

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Handling

Comprehensive Safety and Handling Guide for N-Methyloctan-1-amine

Disclaimer: Specific safety and handling data for 5-Methyloctan-1-amine is limited. This guide is structured around the known hazards of the closely related compound, N-Methyloctan-1-amine, and the general class of corro...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific safety and handling data for 5-Methyloctan-1-amine is limited. This guide is structured around the known hazards of the closely related compound, N-Methyloctan-1-amine, and the general class of corrosive amines. For specific operational parameters, the safety data sheet (SDS) for the specific product in use should always be consulted. The guidance provided herein is based on established best practices for handling chemicals with similar properties, such as n-Octylamine.

This guide provides an in-depth overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for N-Methyloctan-1-amine, a corrosive and toxic chemical. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

N-Methyloctan-1-amine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Similar to other aliphatic amines like n-Octylamine, it is also expected to be toxic if swallowed or in contact with skin and may cause respiratory irritation.[1][2][3][4] The primary routes of exposure are through skin/eye contact and inhalation of vapors.

Key Hazards:

  • Skin Corrosion/Burns: Direct contact can cause severe chemical burns.[1][2][3]

  • Serious Eye Damage: Vapors and direct contact can lead to irreversible eye damage.[1][2][3]

  • Toxicity: Harmful or fatal if absorbed through the skin or ingested.[1][2]

  • Respiratory Irritation: Vapors can irritate the mucous membranes and respiratory tract.[4][5]

A thorough risk assessment should be conducted before any new procedure involving N-Methyloctan-1-amine is undertaken. This assessment should identify potential exposure scenarios and ensure that appropriate control measures are in place.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is paramount to mitigating the risks associated with handling N-Methyloctan-1-amine. The following table summarizes the minimum PPE requirements.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL) in a Fume Hood Chemical splash gogglesChemically resistant gloves (e.g., Butyl rubber, Nitrile)Lab coatNot typically required if handled in a certified chemical fume hood
High-Volume Handling (>100 mL) or Transfers Chemical splash goggles and a face shieldChemically resistant gloves (e.g., Butyl rubber, heavy-duty Nitrile)Chemical-resistant apron over a lab coatRequired if there is a risk of vapor exposure outside of a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemically resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron and bootsAir-purifying respirator with an appropriate cartridge for organic amines

2.1. Eye and Face Protection

  • Chemical Splash Goggles: Must be worn at all times when handling N-Methyloctan-1-amine to protect against splashes.

  • Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes or cleaning up spills.[6]

2.2. Skin and Body Protection

  • Gloves: Due to the corrosive nature of amines, selecting the right gloves is critical. Butyl rubber or Polyvinyl Chloride (PVC) gloves are recommended for good protection against amines.[7][8][9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8][10][11] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Before use, gloves should be inspected for any signs of degradation or punctures.[6]

  • Lab Coat: A standard lab coat should be worn to protect against minor splashes.

  • Chemical-Resistant Apron: For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]

2.3. Respiratory Protection All handling of N-Methyloctan-1-amine should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for exposure outside of a fume hood, such as during a large spill, an air-purifying respirator with a cartridge effective against organic amines must be used.[12]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety. The following workflow outlines the key steps.

Safe Handling of N-Methyloctan-1-amine cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_spillkit Ensure Spill Kit is Accessible prep_fumehood->prep_spillkit handle_transfer Transfer Chemical in Fume Hood prep_spillkit->handle_transfer Proceed to Handling handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close spill Spill Occurs handle_use->spill disp_waste Collect Waste in Labeled Container handle_close->disp_waste Proceed to Disposal disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_pickup Arrange for Hazardous Waste Pickup disp_ppe->disp_pickup spill_response Execute Spill Response Protocol spill->spill_response spill_response->disp_waste Dispose of Cleanup Materials

Caption: Workflow for the safe handling of N-Methyloctan-1-amine.

3.1. Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure that a compatible spill kit is readily available.[13] Don all required PPE as outlined in Section 2. Verify that the chemical fume hood is functioning correctly.

  • Handling: Conduct all work in a chemical fume hood to minimize vapor inhalation.[6] When transferring the chemical, do so slowly to avoid splashes.[14] Keep containers tightly closed when not in use.[15]

  • Post-Handling: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical. Remove PPE carefully, avoiding contact with contaminated surfaces, and wash hands thoroughly.

3.2. Spill Response In the event of a spill, the following steps should be taken by trained personnel:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12][16]

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unmanageable spills, contact your institution's emergency response team.[17]

  • Don PPE: Put on the appropriate PPE for spill cleanup, including respiratory protection if necessary.[12]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to create a dike around the spill to prevent it from spreading.[17][18]

  • Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.

  • Collect Waste: Carefully scoop the absorbed material into a designated, compatible waste container.[17][18]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[16][17]

3.3. Waste Disposal All waste contaminated with N-Methyloctan-1-amine must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in a clearly labeled, sealed container made of a compatible material.[19][20] Do not mix with other waste streams, especially acids, as this can cause a violent reaction.[13][19]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).[21]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for the collection of the hazardous waste by a certified disposal company in accordance with local, state, and federal regulations.[19][22] Empty containers must be triple-rinsed before being discarded, with the rinsate collected as hazardous waste.[22]

By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling N-Methyloctan-1-amine and ensure a safe laboratory environment.

References

  • n-Octylamine Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD.
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  • Safety Precautions for Corrosive Substances. (2022). Safety Storage Systems.
  • How to Handle Corrosive Liquids in Filling Machinery? (2023). Antonio Mengibar.
  • Chemical Waste Disposal Guidelines. (n.d.). Swarthmore College.
  • n-Octylamine for Synthesis Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
  • Corrosives. (n.d.). Syracuse University Environmental Health & Safety Services.
  • FARMIN 08D Safety Data Sheet. (2023).
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025). LabRepCo.
  • Octylamine Safety D
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  • Chemical Spill Procedures. (2024).
  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024). Safeopedia.
  • Finding the Most Suitable Chemical Resistant Gloves for the Applic
  • Glove Selection and Usage. (n.d.). University of California, San Diego.
  • How To Clean Up A Corrosive Chemical Spill. (2023). ICE Cleaning.
  • Octylamine Safety D
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Hiroshima University.
  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh.
  • Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • General Chemical Spill Procedures. (n.d.). The University of British Columbia.
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